1-Nitroso-2,2,6,6-tetramethylpiperidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,2,6,6-tetramethyl-1-nitrosopiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)6-5-7-9(3,4)11(8)10-12/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLNPMXAFVVOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1N=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879627 | |
| Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00702 [mmHg] | |
| Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21277 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6130-93-4 | |
| Record name | 2,2,6,6-Tetramethyl-1-nitrosopiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',6,6'-Tetramethyl-N-nitrosopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,6,6-Tetramethyl-N-nitrosopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2,2,6,6-tetramethylpiperidine is a sterically hindered N-nitrosamine that serves as a valuable precursor in organic synthesis, most notably for the production of the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] The substantial steric bulk imparted by the four methyl groups adjacent to the piperidine nitrogen significantly influences its chemical reactivity and biological profile compared to less hindered nitrosamines.[1] This guide provides a comprehensive overview of the structural properties of this compound, including its synthesis, spectroscopic characterization, and key chemical transformations.
Molecular Structure and Properties
The core structure of this compound consists of a piperidine ring substituted with four methyl groups at the 2 and 6 positions and a nitroso group attached to the nitrogen atom. This substitution pattern results in significant steric hindrance around the N-N=O functionality.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [2][3][4] |
| Molecular Weight | 170.25 g/mol | [2][3] |
| CAS Number | 6130-93-4 | [2][3][4] |
| Appearance | Yellow to orange solid/liquid | |
| Boiling Point | 246.1 °C at 760 mmHg | [4] |
| Flash Point | 102.6 °C | [4] |
| Density | ~1 g/cm³ | [4] |
| Vapor Pressure | 0.0434 mmHg at 25°C | [4] |
Structural Parameters
As of the latest literature review, a definitive experimental crystal structure for this compound has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). The lack of a crystal structure precludes the presentation of experimentally determined bond lengths, bond angles, and dihedral angles.
However, computational studies on related nitroxide radicals and nitrosamines provide insights into the likely geometry. The N-nitroso group is generally planar. Computational chemistry could provide theoretical values for the structural parameters of this compound.
Synthesis
The primary and most established method for the synthesis of this compound is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1]
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or another suitable acid
-
Water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution (e.g., dilute HCl) in a reaction vessel.
-
Cool the mixture in an ice bath to maintain a low temperature, typically between 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the stirred TMP solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure the reaction goes to completion.
-
The product, this compound, will typically separate as an oily layer or a solid precipitate.
-
Extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by either vacuum distillation or recrystallization.[1]
-
Vacuum Distillation: This method is effective for larger-scale purification and separates the product based on its boiling point under reduced pressure, which helps to prevent thermal decomposition.[1]
-
Recrystallization: For smaller scales and to achieve high purity, recrystallization from a suitable solvent can be employed.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within the nitroso chromophore.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Transition |
| ~230-240 nm | High | π → π |
| ~340-370 nm | Low | n → π |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for N-nitrosamines are summarized in Table 3.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1430-1460 | N=O stretch |
| ~1050-1150 | N-N stretch |
| ~2800-3000 | C-H stretch (from alkyl groups) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. While specific peak assignments for this compound require experimental data, the expected chemical shifts can be predicted based on the structure. PubChem provides access to ¹H and ¹³C NMR spectra for this compound.[5]
¹H NMR:
-
Signals corresponding to the methyl protons at the C2 and C6 positions.
-
Signals for the methylene protons at the C3, C4, and C5 positions of the piperidine ring.
¹³C NMR:
-
Signals for the quaternary carbons at C2 and C6.
-
Signals for the methylene carbons at C3, C4, and C5.
-
Signals for the methyl carbons.
Chemical Reactivity and Transformations
The most significant chemical transformation of this compound is its oxidation to form the stable nitroxyl radical, TEMPO.
Oxidation to TEMPO
Caption: Oxidation of this compound to TEMPO.
This oxidation can be achieved using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting TEMPO radical is a highly versatile and commercially important reagent used as a catalyst for selective oxidation reactions in organic synthesis and as a spin label in electron spin resonance (ESR) spectroscopy.[1]
Conclusion
This compound is a key intermediate with distinct structural features dominated by its sterically hindered N-nitroso-piperidine core. While a definitive experimental crystal structure remains to be reported, its synthesis and spectroscopic properties are well-documented. The primary utility of this compound lies in its role as a precursor to the stable radical TEMPO, a widely used tool in modern organic chemistry. Further research to obtain high-quality crystals for X-ray diffraction analysis would provide invaluable, precise data on its three-dimensional structure, further enhancing our understanding of its reactivity and potential applications.
References
An In-depth Technical Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine (CAS Number: 6130-93-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a sterically hindered N-nitrosamine of significant interest in chemical synthesis and research. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical transformations, with a focus on its role as a precursor to the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).
Core Physicochemical and Toxicological Data
Quantitative data for this compound are summarized in the following tables for ease of reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 6130-93-4[1][2][3][4] |
| Molecular Formula | C₉H₁₈N₂O[2][3][4][5] |
| Molecular Weight | 170.25 g/mol [1][2][5] |
| IUPAC Name | 2,2,6,6-tetramethyl-1-nitrosopiperidine[2][5] |
| Appearance | Yellow to orange solid or volatile yellow oil[1][6] |
| Boiling Point | 246.1°C at 760 mmHg |
| Vapor Pressure | 0.00702 mmHg[1][4] |
| Solubility | Soluble in organic solvents[6] |
| InChI Key | ZBLNPMXAFVVOQK-UHFFFAOYSA-N[1] |
Table 2: Spectroscopic Data
| Parameter | Data |
| ¹H NMR (ppm) | 1.0 - 1.8 (Multiplets, Piperidine ring protons and Methyl protons)[1] |
| ¹³C NMR | Distinct signals are expected for the quaternary carbons at positions 2 and 6, the methylene carbons at positions 3, 4, and 5, and the methyl group carbons.[1] |
| Mass Spectrometry | Parent Ion [M+H]⁺: m/z 171.1; Major Fragment Ion: m/z 141.1 ([M+H-NO]⁺) corresponding to the neutral loss of the nitroso group (30 Da).[1] |
| Infrared (IR) | The most significant vibrations are associated with the N-nitroso group.[1] The N=O stretching vibration is a characteristic absorption band. |
Table 3: Toxicological Data
| Endpoint | Value | Notes |
| Carcinogenicity | Considered a non-carcinogenic derivative of the carcinogen N-nitrosopiperidine.[4] | The steric hindrance provided by the four methyl groups is believed to inhibit metabolic pathways, such as α-carbon hydroxylation, that are common for other carcinogenic nitrosamines.[1] |
| Mutagenicity | Not available | |
| LD50 | Not available for this specific compound. | For comparison, the acute oral LD50 for the related compound N-Nitrosodiethylamine in mice is 200 mg/kg.[7] |
Synthesis and Chemical Transformations
This compound is primarily synthesized through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP). Its most significant chemical transformation is its oxidation to the highly stable and versatile nitroxyl radical, TEMPO.
Experimental Protocol: Synthesis of this compound
This protocol describes the direct N-nitrosation of 2,2,6,6-tetramethylpiperidine.[1]
Materials:
-
2,2,6,6-tetramethylpiperidine (TMP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6,6-tetramethylpiperidine in a suitable solvent such as water or a biphasic system.
-
Cool the flask in an ice bath to maintain a temperature between 0-5°C. This is crucial to minimize side reactions.
-
Slowly add a solution of sodium nitrite in water to the cooled TMP solution with vigorous stirring.
-
Acidify the reaction mixture by the dropwise addition of hydrochloric acid while ensuring the temperature remains between 0-5°C. The acidic conditions are necessary for the formation of the nitrosating agent, nitrous acid, in situ.
-
Continue stirring the reaction mixture at 0-5°C for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Experimental Protocol: Oxidation to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
The oxidation of this compound is a key step in the synthesis of the stable radical TEMPO.[1]
Materials:
-
This compound
-
Oxidizing agent (e.g., hydrogen peroxide, peroxy acids, or electrochemical methods)
-
Catalyst (if required, depending on the oxidant)
-
Appropriate solvent
-
Standard laboratory glassware for oxidation reactions
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Add the chosen oxidizing agent to the solution. The choice of oxidant and reaction conditions will depend on the desired scale and selectivity. For example, photochemical methods can also be employed for the generation of TEMPO.[1]
-
If necessary, add a catalyst to facilitate the oxidation process.
-
Maintain the reaction at a specific temperature and stir for the required duration to ensure complete conversion.
-
Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC-MS.
-
Once the reaction is complete, work up the mixture to isolate the TEMPO radical. This may involve extraction, washing, and drying of the organic phase.
-
Purify the resulting TEMPO by recrystallization or sublimation to obtain a high-purity product.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Oxidation to the stable radical TEMPO.
Biological Significance and Applications
The unique structural feature of this compound, namely the steric bulk from the four methyl groups adjacent to the piperidine nitrogen, significantly influences its biological properties.[1] This steric hindrance is thought to inhibit metabolic pathways that typically activate other N-nitrosamines to carcinogenic species.[1] Consequently, it is considered a non-carcinogenic derivative of N-nitrosopiperidine.[4]
The primary research interest in this compound stems from its role as a precursor to TEMPO and its derivatives. TEMPO is a highly stable and commercially important radical that finds wide application as:
-
A catalyst for selective oxidation reactions in organic synthesis: TEMPO and its derivatives are used to oxidize primary alcohols to aldehydes and secondary alcohols to ketones with high selectivity.[1]
-
A spin label in Electron Spin Resonance (ESR) spectroscopy: The stable radical nature of TEMPO allows it to be used as a probe to study the structure and dynamics of molecules.[1]
Furthermore, the radical cation of this compound, which can be generated electrochemically, has been studied using ESR and is noted for its large nitrogen hyperfine splitting constant.
Safety and Handling
While this compound is considered less hazardous than other nitrosamines, it should still be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. clearsynth.com [clearsynth.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 2,2,6,6-Tetramethyl-1-nitrosopiperidine | C9H18N2O | CID 22506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Buy this compound | 6130-93-4 [smolecule.com]
An In-Depth Technical Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
Molecular Weight: 170.25 g/mol
This technical guide provides a comprehensive overview of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a sterically hindered N-nitrosamine of significant interest in chemical synthesis and with potential implications in biological systems. This document details its chemical and physical properties, provides experimental protocols for its synthesis and key reactions, and explores its relationship with nitric oxide signaling pathways.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂O | [1][2][3][4] |
| Molecular Weight | 170.25 g/mol | [1][2][3][4] |
| CAS Number | 6130-93-4 | [1][2][3][4] |
| Appearance | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| Solubility | Information not available |
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1] This method involves the use of a nitrosating agent, most commonly sodium nitrite (NaNO₂), under acidic conditions.[1]
Methodology:
-
Dissolution: Dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution. The choice of acid can vary, but hydrochloric acid is commonly used.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This low temperature is crucial for minimizing side reactions and the decomposition of unstable intermediates.[1]
-
Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture with constant stirring. The acidic conditions in the mixture will generate the nitrosating agent in situ.
-
Reaction: Maintain the reaction at 0-5°C with continuous stirring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, the crude product, which may contain unreacted starting materials and by-products, needs to be isolated.[1] This is typically achieved through extraction with an organic solvent, followed by washing and drying of the organic layer. Further purification can be performed using column chromatography or recrystallization to obtain the pure this compound.
References
An In-depth Technical Guide to the Synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a sterically hindered nitrosamine of significant interest in chemical synthesis, particularly as a precursor to stable nitroxyl radicals like TEMPO.[1] This document details the prevalent synthetic methodologies, experimental protocols, and key reaction parameters, offering a valuable resource for professionals in research and development.
Core Synthesis Methodology: N-Nitrosation of 2,2,6,6-tetramethylpiperidine
The most common and well-established method for the preparation of this compound is the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[1] This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the piperidine ring.
The general transformation can be visualized as follows:
References
In-Depth Technical Guide to the Stability and Decomposition of 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and decomposition profile of 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO), a sterically hindered nitrosamine of significant interest in chemical synthesis and biological studies. Understanding the stability of this compound under various conditions is critical for its safe handling, storage, and application.
Chemical and Physical Properties
This compound is a yellow to orange solid at room temperature, characterized by a piperidine ring substituted with four methyl groups and a nitroso group. This unique structure, particularly the steric hindrance provided by the tetramethyl substitution, significantly influences its reactivity and stability compared to other nitrosamines. It is soluble in a range of organic solvents.
Stability Profile
The stability of this compound is highly dependent on environmental factors such as temperature, light, and the chemical nature of its surroundings, especially pH and solvent type.
Thermal Stability
Thermal analysis indicates that this compound undergoes exothermic decomposition at elevated temperatures. The onset of decomposition is a critical parameter for safe handling and is influenced by factors such as the heating rate and the presence of impurities.
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Conditions | Reference |
| Decomposition Onset Temperature (Tonset) | 129 - 156 °C | Varies with heating rate | [1] |
Note: Specific quantitative data on thermal stability in different organic solvents is limited in publicly available literature.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of this compound. The primary photochemical process is the homolytic cleavage of the N-N bond.
Table 2: Photochemical Properties of this compound
| Parameter | Value | Conditions | Reference |
| UV Absorption Maxima (λmax) | 228 nm (π → π), 332 nm (n → π) | In solution | [1] |
| Molar Extinction Coefficient (ε) | 7378 M⁻¹cm⁻¹ at 228 nm, 109 M⁻¹cm⁻¹ at 332 nm | In solution | [1] |
pH and Solvent Effects on Stability
The stability of this compound is profoundly affected by the acidity of the medium and the nature of the solvent.
-
Acidic Conditions: The compound is highly unstable in acidic environments, undergoing rapid decomposition. This is attributed to the acid-catalyzed hydrolysis of the nitroso group.
-
Protic Solvents: In protic solvents, such as water and alcohols, the compound exhibits limited stability and is susceptible to gradual hydrolytic decomposition. This process involves the nucleophilic attack of the solvent on the nitroso group.
-
Aprotic Solvents: Aprotic solvents, such as acetonitrile and dimethyl sulfoxide (DMSO), provide a more stable environment for this compound, minimizing decomposition and making them preferred solvents for its use in chemical reactions and for storage.[1]
Table 3: Stability of this compound in Various Media
| Medium | Stability | Observed Effect | Reference |
| Acidic Aqueous Solution | Very Low | Rapid decomposition | [1] |
| Protic Solvents (e.g., water, ethanol) | Low to Moderate | Gradual hydrolytic decomposition | [1] |
| Aprotic Solvents (e.g., acetonitrile, DMSO) | High | Enhanced stability | [1] |
Note: Specific kinetic data (e.g., half-lives, rate constants) for decomposition in a range of organic solvents and at various pH levels are not extensively reported in the available literature.
Decomposition Pathways
The decomposition of this compound can proceed through different mechanisms depending on the stimulus (heat, light, or acid).
Thermal and Photochemical Decomposition
Both thermal and photochemical stress can lead to the homolytic cleavage of the nitrogen-nitrogen bond, which is generally considered the initial step in the decomposition process. This cleavage generates a 2,2,6,6-tetramethylpiperidyl radical and a nitric oxide radical. These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a complex mixture of decomposition products.
Caption: Thermal and Photochemical Decomposition Pathway.
Acid-Catalyzed Decomposition
In the presence of acid, the decomposition is initiated by the protonation of the nitroso group, which facilitates the cleavage of the N-N bond. This leads to the formation of the corresponding hydroxylamine and other nitrogen-containing fragments.[1]
Caption: Acid-Catalyzed Decomposition Pathway.
Experimental Protocols for Stability Assessment
A combination of analytical techniques is employed to evaluate the stability of this compound and to identify its decomposition products.
Thermal Analysis
4.1.1. Differential Scanning Calorimetry (DSC)
DSC is used to determine the onset temperature of decomposition and the associated heat flow.
-
Objective: To determine the thermal decomposition profile of the compound.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a hermetically sealed aluminum or high-pressure crucible.
-
Methodology:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
The onset of an exothermic peak indicates the beginning of decomposition.
-
-
Data Analysis: The onset temperature, peak maximum, and enthalpy of decomposition are determined from the resulting thermogram.
4.1.2. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile decomposition products.
-
Objective: To quantify the mass loss associated with thermal decomposition.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Methodology:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis: The TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are analyzed to identify the temperatures of maximum weight loss rates and the total weight loss for each decomposition step.
Photostability Testing
Photostability testing is conducted according to established guidelines, such as ICH Q1B, to assess the effect of light on the compound.
-
Objective: To evaluate the susceptibility of the compound to photodegradation.
-
Instrumentation: A photostability chamber equipped with a light source capable of emitting both visible and UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Sample Preparation: Samples of the solid compound or its solution in a photostable solvent are placed in transparent containers. A dark control sample is wrapped in aluminum foil.
-
Methodology:
-
Expose the samples to a specified light intensity for a defined duration.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.
-
At appropriate time points, withdraw samples and analyze for degradation.
-
-
Data Analysis: The extent of degradation is determined by a suitable analytical method (e.g., HPLC-UV), and the degradation products can be identified by techniques like LC-MS.
Chromatographic Analysis of Decomposition Products
Chromatographic techniques are essential for separating and identifying the products formed during decomposition.
4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and semi-volatile decomposition products.
-
Objective: To separate and identify volatile decomposition products.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: The sample, after undergoing decomposition, is dissolved in a suitable volatile solvent. Derivatization may be necessary for non-volatile products.
-
Methodology:
-
Inject the sample solution into the GC.
-
Separate the components on a suitable capillary column using a temperature-programmed oven.
-
The separated components are then introduced into the mass spectrometer for ionization and detection.
-
-
Data Analysis: The mass spectrum of each component is compared with a spectral library (e.g., NIST) for identification.
4.3.2. High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is a versatile technique for the analysis of a wide range of decomposition products, including non-volatile and thermally labile compounds.
-
Objective: To separate, quantify, and identify non-volatile decomposition products.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector and preferably coupled to a mass spectrometer.
-
Sample Preparation: The decomposed sample is dissolved in a suitable solvent compatible with the mobile phase.
-
Methodology:
-
Inject the sample solution onto a suitable HPLC column (e.g., C18).
-
Elute the components using a suitable mobile phase in either isocratic or gradient mode.
-
Detect the eluting components by UV absorbance at an appropriate wavelength.
-
For identification, the eluent can be directed to a mass spectrometer.
-
-
Data Analysis: The retention times and UV spectra are used for quantification against standards. The mass spectra provide molecular weight and structural information for the identification of unknown degradation products.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Experimental Workflow for Stability Assessment.
Safe Handling and Storage
Given its potential for thermal and photochemical decomposition, as well as its instability in acidic and protic environments, the following precautions are recommended for handling and storing this compound:
-
Storage: Store in a cool, dark, and dry place, away from sources of heat, light, and acids. Storage in an inert atmosphere (e.g., under argon or nitrogen) is advisable for long-term stability. The use of amber-colored vials can provide protection from light.
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Due to its sensitivity to acid, ensure that all glassware and handling equipment are free from acidic residues. When preparing solutions, use high-purity aprotic solvents.
Conclusion
This compound is a compound with conditional stability. Its utility in research and development is contingent upon a thorough understanding of its decomposition pathways and the factors that influence its stability. While it is relatively stable in aprotic solvents and in the absence of light and heat, its rapid degradation in acidic media and protic solvents, as well as its susceptibility to thermal and photochemical decomposition, necessitate careful handling and storage. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its stability, ensuring its effective and safe use in scientific applications. Further research to generate more comprehensive quantitative stability data across a wider range of conditions would be beneficial for the scientific community.
References
Navigating the Solubility of 1-Nitroso-2,2,6,6-tetramethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a compound of significant interest in various research and development sectors. Understanding its solubility in different solvent systems is critical for its application in synthesis, formulation, and biological studies. This document outlines its solubility profile in protic and aprotic solvents, provides a detailed experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.
Core Concept: Solvent Polarity and Hydrogen Bonding Dictate Solubility
The solubility of this compound is fundamentally governed by the principle of "like dissolves like." Its molecular structure, featuring a polar nitroso group and a nonpolar tetramethylpiperidine ring, allows for a range of interactions with different solvents. The key distinction in its solubility behavior lies in the solvent's ability to act as a hydrogen bond donor (protic) or not (aprotic).
In aprotic solvents , particularly those of moderate to high polarity, this compound exhibits excellent solubility. These solvents can effectively solvate the molecule through dipole-dipole interactions without the complication of hydrogen bonding with the nitroso group. This leads to high stability of the compound in solution.
Conversely, in protic solvents , which possess hydrogen bond donating capabilities (e.g., water, alcohols), the solubility of this compound is described as moderate. However, a critical factor in these solvents is the compound's susceptibility to hydrolytic decomposition. The protic nature of the solvent can facilitate the cleavage of the N-N bond, leading to degradation of the molecule over time.
Quantitative Solubility Data
Extensive literature searches did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various solvents. The available information is qualitative and is summarized in the table below. This highlights a knowledge gap and underscores the importance of experimental determination of solubility for specific applications.
| Solvent Class | Solvent Examples | Qualitative Solubility Description | Stability in Solution |
| Aprotic Solvents | Chloroform, Dichloromethane, Tetrahydrofuran (THF), Ethyl acetate, Acetonitrile, Dimethyl sulfoxide (DMSO) | Excellent | High |
| Protic Solvents | Water, Methanol, Ethanol | Moderate (with a tendency for decomposition) | Limited, prone to hydrolysis |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the established shake-flask method, a reliable technique for measuring the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected protic and aprotic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure undissolved solid remains. For some compounds, 48 to 72 hours may be necessary.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. N-nitrosamines typically exhibit a UV absorbance maximum around 230-240 nm.[1]
-
Construct a calibration curve from the standard solutions (absorbance vs. concentration).
-
Determine the concentration of this compound in the filtered sample by interpolating its absorbance on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizing Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine Redox Chemistry and Oxidation to Nitroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the redox chemistry surrounding 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO) and its pivotal role as a precursor to the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. We delve into the synthesis of N-TEMPO, its electrochemical behavior, and the mechanisms of its oxidation. The core of this document focuses on the versatile TEMPO-based redox system, including the nitroxyl radical (TEMPO•), the corresponding oxoammonium cation (TEMPO+), and the hydroxylamine (TEMPO-H). Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to support researchers in the fields of organic synthesis, materials science, and drug development.
Introduction to Sterically Hindered Nitrosamines
This compound is an organic compound belonging to the nitrosamine class, with the chemical formula C₉H₁₈N₂O[1][2]. Its defining feature is the substantial steric hindrance provided by the four methyl groups adjacent to the piperidine nitrogen[3]. This steric bulk significantly influences its chemical reactivity, distinguishing it from less hindered nitrosamines. A key area of research interest is its role as a precursor in chemical synthesis, particularly for generating the highly stable TEMPO nitroxyl radical[1][3]. The stability and reactivity of the resulting TEMPO radical have made it an indispensable tool in modern organic chemistry.
Synthesis and Characterization of this compound (N-TEMPO)
The most common method for preparing N-TEMPO is the direct N-nitrosation of its parent amine, 2,2,6,6-tetramethylpiperidine (TMP).[1][3] This reaction typically involves a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions.[1][3]
Experimental Protocol 1: Synthesis of N-TEMPO
This protocol is a generalized procedure based on the N-nitrosation of secondary amines.[1][3]
-
Dissolution: Dissolve 2,2,6,6-tetramethylpiperidine (TMP) in an appropriate acidic medium (e.g., aqueous hydrochloric acid) in a reaction flask.
-
Cooling: Cool the reaction mixture to below 5°C in an ice bath with constant stirring. Strict temperature control is crucial to mitigate side reactions.[3]
-
Addition of Nitrite: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the cooled mixture. Maintain the temperature below 5°C throughout the addition.
-
Reaction: Allow the mixture to stir for several hours at low temperature until the reaction is complete (monitor by TLC or GC).
-
Work-up: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield high-purity N-TEMPO.
Redox Chemistry and Oxidation to TEMPO
The redox chemistry of N-TEMPO is central to its utility. It can be reduced to amines or hydroxylamines, or it can be oxidized to form stable nitroxyl radicals.[1][3] While N-TEMPO itself can be oxidized, the most significant and widely used transformation is the oxidation of the parent amine, TMP, to the TEMPO radical.[3][4][5] The generation of TEMPO from N-TEMPO typically involves the removal of the nitroso group and subsequent oxidation of the resulting amine.[3]
Electrochemical studies have shown that N-TEMPO can be electrochemically oxidized to form a relatively stable radical cation.[6][7] This radical cation is notable for exhibiting a very large nitrogen hyperfine splitting constant (45.0 G) in its Electron Spin Resonance (ESR) spectrum.[6] The final products of the electrochemical oxidation of related 1-halo-2,2,6,6-tetramethylpiperidines are the stable nitroxyl radicals.[7]
The TEMPO Redox System: A Catalytic Cycle for Oxidation
The true utility of this chemical family lies in the catalytic activity of TEMPO. TEMPO itself is a stable radical, but the active oxidizing species is the N-oxoammonium cation (TEMPO+), which is generated in situ.[8][9] This cation oxidizes a substrate (e.g., a primary alcohol to an aldehyde) and is reduced to the corresponding hydroxylamine (TEMPO-H). A stoichiometric co-oxidant (such as sodium hypochlorite) then re-oxidizes the hydroxylamine back to the TEMPO radical, which is then oxidized to the active TEMPO+ cation, completing the catalytic cycle.[10]
This system is highly valued for its selectivity, especially in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids under controlled conditions.[4][8] Secondary alcohols are also efficiently oxidized to ketones.[4]
Quantitative Data Summary
The redox behavior of the TEMPO system has been characterized electrochemically. The redox potentials are influenced by factors such as pH and the specific TEMPO derivative used.[11][12]
Table 1: Electrochemical Properties of TEMPO and Related Species
| Redox Couple | Potential (vs. NHE) | Conditions | Source |
| TEMPO / TEMPO⁺ | 0.745 V | Aqueous solution | [11] |
| 4-NH₂-TEMPO / 4-NH₂-TEMPO⁺ | 0.926 V | Low pH (protonated amine) | [11] |
| TEMPOH / TEMPO | pH-dependent | Aqueous solution | [11] |
Note: NHE = Normal Hydrogen Electrode. Potentials can vary based on solvent, electrode material, and electrolyte.[11]
Table 2: Spectroscopic Data
| Species | Technique | Key Parameter | Value | Source |
| N-nitroso-2,2,6,6-tetramethylpiperidine radical cation | ESR | Nitrogen hyperfine splitting constant (aN) | 45.0 G | [6] |
Experimental Protocols for Oxidation
Experimental Protocol 2: TEMPO-Mediated Oxidation of an Alcohol using PhI(OAc)₂
This protocol is adapted from a procedure for the oxidation of nerol.[8]
-
Setup: Equip a round-bottomed flask with a magnetic stir bar and place it in an ice bath (0 °C).
-
Reagent Charging: Charge the flask sequentially with:
-
Acetonitrile (solvent)
-
The alcohol substrate (e.g., (Z)-3,7-dimethyl-2,6-octadien-1-ol)
-
Aqueous pH 7.0 buffer solution
-
TEMPO (catalytic amount, e.g., 0.1 eq)
-
Iodobenzene diacetate (PhI(OAc)₂, stoichiometric re-oxidant, e.g., 1.1 eq)
-
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC until the starting alcohol is no longer detectable.
-
Work-up: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous Na₂S₂O₃, followed by saturated aqueous NaHCO₃, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde via column chromatography.
Experimental Protocol 3: TEMPO-Mediated Oxidation using NaOCl (Anelli-type Oxidation)
This protocol is a general method using bleach as the co-oxidant.[10]
-
Setup: In a flask, dissolve the alcohol substrate in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Aqueous Phase: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (e.g., saturated) and potassium bromide (catalytic).
-
Combine and Cool: Combine the organic and aqueous solutions in the reaction flask and cool to 0 °C with vigorous stirring.
-
Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 1-2 mol%) to the biphasic mixture.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl, bleach) dropwise while maintaining the temperature at 0 °C. The pH should be maintained around 9-10.
-
Reaction: Stir vigorously until the reaction is complete (monitor by TLC or GC).
-
Quenching and Separation: Quench any remaining oxidant with a saturated solution of sodium thiosulfate. Separate the organic and aqueous layers.
-
Extraction and Isolation: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate to yield the product.
Applications in Drug Development and Research
The unique redox properties of the N-TEMPO/TEMPO system have led to broad applications:
-
Selective Organic Synthesis: TEMPO-mediated oxidation is a cornerstone method for the selective and mild oxidation of alcohols, which is a critical transformation in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[13]
-
Redox Probes: As stable radicals, TEMPO and its derivatives are used as spin labels in ESR spectroscopy to study the structure and dynamics of macromolecules.[3][5]
-
Biological Antioxidants: Nitroxyl radicals can act as scavengers of reactive oxygen species (ROS) and have been studied for their potential to protect cells from oxidative stress.[1][14] Their ability to participate in redox cycles in biological systems makes them valuable probes for studying redox processes and potential therapeutic agents.[1][15]
-
Polymer Chemistry: TEMPO is a key mediator in Nitroxide-Mediated Polymerization (NMP), a form of controlled radical polymerization that allows for the synthesis of well-defined polymers.[5]
Conclusion
This compound serves as an important synthetic precursor to the TEMPO nitroxyl radical. The subsequent TEMPO-based redox system offers a powerful and versatile catalytic platform for selective oxidation reactions. Its well-characterized electrochemical properties, mild reaction conditions, and high selectivity have established it as a vital tool for chemists in academic research and industrial applications, including pharmaceutical development. Understanding the fundamental redox chemistry and reaction mechanisms outlined in this guide is essential for leveraging the full potential of this remarkable class of compounds.
References
- 1. Buy this compound | 6130-93-4 [smolecule.com]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. TEMPO - Wikipedia [en.wikipedia.org]
- 6. E.s.r. spectrum of the N-nitroso-2,2,6,6-tetramethylpiperidine radical cation electrochemically generated in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. Tetramethylpiperidine N-Oxyl (TEMPO), Phthalimide N-oxyl (PINO), and Related N-Oxyl Species: Electrochemical Properties and Their Use in Electrocatalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical properties, solubilities and battery performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitroxyl Radical as a Theranostic Contrast Agent in Magnetic Resonance Redox Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol) inhibits peroxynitrite-mediated phenol nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of TEMPO: An In-depth Technical Guide on the Role of 1-Nitroso-2,2,6,6-tetramethylpiperidine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is a highly stable and versatile nitroxyl radical. Its remarkable stability, attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxyl group, allows for its widespread application in organic synthesis, polymer chemistry, and biomedical research.[1][2] TEMPO is a valuable tool for researchers, acting as a catalyst for selective oxidation of alcohols, a mediator in controlled radical polymerization, and a spin label for electron spin resonance (ESR) spectroscopy.[1][3]
While the most common and well-documented route to TEMPO synthesis is the direct oxidation of 2,2,6,6-tetramethylpiperidine, the role of 1-Nitroso-2,2,6,6-tetramethylpiperidine as a precursor is a subject of interest in synthetic chemistry.[1][4] This technical guide provides a comprehensive overview of the synthesis of TEMPO with a focus on the potential pathway involving this compound.
The Precursor: this compound
This compound is a derivative of 2,2,6,6-tetramethylpiperidine and is typically synthesized through the nitrosation of its parent amine. This process involves the reaction of 2,2,6,6-tetramethylpiperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4] The steric bulk of the tetramethylpiperidine structure significantly influences the reactivity of the N-nitroso group.[4]
The primary interest in this compound within the context of TEMPO synthesis lies in its potential to be converted to the desired nitroxyl radical. The theoretical pathway for this conversion involves two key steps: the removal of the nitroso group (denitrosation) to yield the parent amine, 2,2,6,6-tetramethylpiperidine, followed by the oxidation of this amine to form TEMPO.[4]
Synthetic Pathway from this compound to TEMPO
The conversion of this compound to TEMPO is a two-stage process. The first stage is the cleavage of the N-N bond to remove the nitroso group, and the second is the oxidation of the resulting secondary amine.
References
In-Depth Technical Guide: UV-Visible Absorption Spectrum of 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-vis) absorption spectrum of 1-Nitroso-2,2,6,6-tetramethylpiperidine. This document details the spectral properties, including absorption maxima and molar absorptivity, and outlines a detailed experimental protocol for obtaining the spectrum.
Core Spectral Data
The UV-visible absorption spectrum of this compound is characterized by distinct absorption bands arising from electronic transitions within the molecule. The primary spectral data are summarized in the table below. While the specific solvent for the cited data is not explicitly stated in the available literature, the values are representative for N-nitrosamines in non-polar to moderately polar solvents. It is well-documented that the position and intensity of the absorption bands of N-nitroso compounds can be influenced by solvent polarity. For instance, in protic solvents, protonation can occur at the oxygen atom of the nitroso group, leading to spectral shifts.[1][2][3]
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Electronic Transition | Region |
| 228 nm | 7378 M⁻¹cm⁻¹ | π → π | Ultraviolet |
| 332 nm | 109 M⁻¹cm⁻¹ | n → π | Ultraviolet-Visible |
| 390-425 nm | Weaker Absorption | n → π* | Visible |
The strong absorption at 228 nm is attributed to a π → π* transition, while the weaker absorption at 332 nm corresponds to an n → π* transition of the nitroso group. An additional weaker absorption is observed in the 390-425 nm range.
Experimental Protocol: UV-Visible Spectroscopy
This section outlines a detailed methodology for obtaining the UV-visible absorption spectrum of this compound.
1. Instrumentation:
-
A dual-beam UV-visible spectrophotometer capable of scanning a wavelength range of at least 200-800 nm is required. A Unicam SP-500 or a Perkin-Elmer Lambda 35 are examples of suitable instruments.[4][5]
2. Reagents and Materials:
-
This compound (high purity)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane, or dimethyl sulfoxide - DMSO). The choice of solvent is critical and should be reported with the results.[6]
-
Quartz cuvettes with a 1 cm path length.
-
Volumetric flasks (e.g., 10 mL or 25 mL)
-
Micropipettes
3. Sample Preparation:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Reference Solution: The pure solvent used for dissolving the sample will serve as the reference or blank solution.
4. Measurement Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Baseline Correction: Fill a quartz cuvette with the reference solvent and place it in the reference beam path of the spectrophotometer. Fill another quartz cuvette with the same reference solvent and place it in the sample beam path. Run a baseline scan to correct for any background absorbance from the solvent and the cuvettes.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample solution. Place the sample cuvette back into the sample beam path.
-
Spectral Acquisition: Scan the sample across the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-visible absorption spectrum.
Caption: Experimental workflow for UV-visible spectroscopy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of the Photoreactive Species of Protonated N-Nitrosopiperidine in Acid Medium: A CASPT2 and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. measurlabs.com [measurlabs.com]
- 5. sapub.org [sapub.org]
- 6. researchgate.net [researchgate.net]
1-Nitroso-2,2,6,6-tetramethylpiperidine as a non-carcinogenic nitrosamine derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-nitrosamines are a class of compounds that have garnered significant attention in the pharmaceutical and chemical industries due to the potent carcinogenicity of many of its members. This has led to stringent regulatory oversight and a demand for non-carcinogenic alternatives. This technical guide focuses on 1-nitroso-2,2,6,6-tetramethylpiperidine (N-nitroso-TEMP), a nitrosamine derivative with a unique structural feature that is strongly indicative of a non-carcinogenic profile. The substantial steric hindrance provided by the four methyl groups at the α-carbons to the nitroso group is hypothesized to prevent the metabolic activation required for the initiation of carcinogenesis. This document provides a comprehensive overview of the scientific rationale for the non-carcinogenic nature of N-nitroso-TEMP, detailed experimental protocols for its synthesis and for standard toxicological assessments, and comparative data on well-characterized carcinogenic nitrosamines.
Introduction to Nitrosamine Carcinogenicity
N-nitroso compounds are a large group of chemical carcinogens that can induce cancer in various animal species, and are considered probable human carcinogens.[1] Their carcinogenic activity is not inherent to the molecule itself but is a result of metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[2][3] The critical step in this activation is the hydroxylation of the α-carbon atom adjacent to the nitroso group.[2][4] This enzymatic reaction leads to the formation of an unstable α-hydroxynitrosamine, which then spontaneously decomposes to form a highly reactive diazonium ion.[5] This electrophilic species can then alkylate DNA, leading to mutations and the initiation of cancer.[2][5]
The structure of the nitrosamine plays a crucial role in its susceptibility to metabolic activation. Steric hindrance around the α-carbon can significantly impede the access of CYP enzymes, thereby inhibiting or completely blocking the initial hydroxylation step. This principle forms the basis for the design of non-carcinogenic nitrosamine derivatives.
The Case for this compound (N-nitroso-TEMP) as a Non-Carcinogenic Derivative
This compound is a derivative of piperidine characterized by the presence of four methyl groups on the carbon atoms alpha to the piperidine nitrogen.[6] This extensive substitution creates a sterically hindered environment around the α-carbons, which are the primary sites for metabolic activation in carcinogenic nitrosamines.[6] It is this steric bulk that is predicted to render N-nitroso-TEMP non-carcinogenic.
Comparative Carcinogenicity and Mutagenicity Data
To contextualize the potential safety of N-nitroso-TEMP, it is useful to compare it with well-characterized carcinogenic nitrosamines. The following tables summarize the carcinogenic potency (TD50) and mutagenicity data for N-nitrosodimethylamine (NDMA) and N-nitrosopiperidine (NPIP).
Table 1: Comparative Carcinogenic Potency (TD50) of Selected Nitrosamines
| Compound | Species | TD50 (mg/kg/day) | Target Organ(s) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| N-Nitrosodimethylamine (NDMA) | Rat | 0.096 | Liver, Kidney, Lung | [7][8] |
| N-Nitrosopiperidine (NPIP) | Rat | 0.45 | Esophagus, Liver, Nasal Cavity | [8][9] |
Table 2: Comparative Mutagenicity Data (Ames Test)
| Compound | Strain (e.g., S. typhimurium TA100) | Metabolic Activation (S9) | Result | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| N-Nitrosodimethylamine (NDMA) | TA100 | Required | Positive | [10][11] |
| N-Nitrosopiperidine (NPIP) | TA1535 | Required | Positive | [12] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[6][7]
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Water
-
Ice
-
Diethyl ether (or other suitable organic solvent)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2,2,6,6-tetramethylpiperidine in a suitable amount of water and hydrochloric acid in a flask equipped with a stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise to the cooled TMP solution while maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) to ensure complete nitrosation.
-
Extract the product from the reaction mixture with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure or recrystallization.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds.[1][6][9][10][11][13][14][15][16][17][18]
Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations that restore the ability of the bacteria to produce the amino acid, allowing them to grow on a minimal agar plate.
General Procedure:
-
Strains: A set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.[1][6][9][11][14][16][18]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction from the liver of induced rodents) to mimic mammalian metabolism.[1][6][9][11][14][16][18]
-
Exposure: The tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on minimal glucose agar plates.
-
Incubation: The plates are incubated for 48-72 hours at 37 °C.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative control.
In Vivo Carcinogenicity Bioassay - OECD 451
Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.[2][3][4][17][19][20][21][22]
Principle: Groups of animals are exposed to the test substance for a major portion of their lifespan. The animals are monitored for the development of tumors, and a full histopathological examination is performed at the end of the study.
General Procedure:
-
Test System: Typically, two rodent species (e.g., rats and mice) of both sexes are used.[2][3][4][17][19][20][21][22]
-
Dose Levels: At least three dose levels of the test substance and a concurrent control group are used. The highest dose should induce some toxicity but not significantly decrease lifespan from effects other than tumors.
-
Administration: The test substance is administered daily, typically in the diet or drinking water, for a period of 18-24 months.
-
Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically for the presence of tumors.
-
Data Analysis: Tumor incidence in the treated groups is compared to the control group using appropriate statistical methods.
Signaling Pathways in Nitrosamine Carcinogenesis
Metabolic Activation of a Carcinogenic Nitrosamine (N-Nitrosopiperidine)
The following diagram illustrates the metabolic activation of N-nitrosopiperidine, a known carcinogen.
References
- 1. nib.si [nib.si]
- 2. policycommons.net [policycommons.net]
- 3. Oecd 541 guidelines | PPTX [slideshare.net]
- 4. Test No. 451: Carcinogenicity Studies | OECD [oecd.org]
- 5. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 7. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 8. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]
- 9. nucro-technics.com [nucro-technics.com]
- 10. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 14. OECD 471: Bacterial Reverse Mutation Test | Gentronix [gentronix.co.uk]
- 15. A deep dive into historical Ames study data for N-nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hesiglobal.org [hesiglobal.org]
- 19. oecd.org [oecd.org]
- 20. mhlw.go.jp [mhlw.go.jp]
- 21. Pharmaceutical Nitrosamines: A Comprehensive Review of Health Risks, Detection, Mitigation Strategies Supplemented with CYP450 Interactions as Molecular Simulations for Mechanistic Insight into Carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for 1-Nitroso-2,2,6,6-tetramethylpiperidine in Radical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 1-Nitroso-2,2,6,6-tetramethylpiperidine in Radical Biology
Free radicals, highly reactive species with unpaired electrons, are implicated in a vast array of biological processes, from signaling pathways to the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. The detection and identification of these transient species are crucial for understanding their roles in health and disease and for the development of novel therapeutics. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for capturing and characterizing short-lived radicals.
Nitroso compounds are a class of spin traps that react with unstable radicals to form more persistent nitroxide radical adducts, which can then be detected by EPR.[1] this compound (N-TMP) is a sterically hindered N-nitrosamine.[2] While its primary and well-documented role in chemical synthesis is as a precursor to the highly stable nitroxide radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), its potential as a direct spin trap for radical detection is an area of interest.[2] The steric hindrance provided by the four methyl groups can influence its reactivity and the stability of its potential spin adducts.[2]
These application notes provide an overview of the principles of using nitroso compounds for spin trapping, with a focus on N-TMP, including its synthesis and a generalized protocol for its application in radical detection. It is important to note that while the theoretical framework for N-TMP as a spin trap is sound, detailed experimental data on its direct use for this purpose are limited in the current scientific literature. Therefore, some of the presented protocols are generalized for nitroso spin traps and may require optimization.
Synthesis of this compound
The most common method for synthesizing N-TMP is through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP).[2]
Protocol: Synthesis of N-TMP
Materials:
-
2,2,6,6-tetramethylpiperidine (TMP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Ice bath
-
Dichloromethane or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 2,2,6,6-tetramethylpiperidine in water and cool the solution in an ice bath to 0-5°C.
-
Slowly add a concentrated solution of hydrochloric acid to the cooled TMP solution with constant stirring to form the amine salt.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the acidic TMP solution while maintaining the temperature between 0 and 5°C. The reaction is typically exothermic, so slow addition is crucial.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Extract the product, this compound, from the aqueous solution using an organic solvent like dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-TMP product.
-
The product can be further purified by chromatography if necessary.
Principles of Radical Trapping with Nitroso Compounds
Nitroso compounds act as spin traps by covalently bonding with a transient radical species (R•). This reaction results in the formation of a more stable nitroxide radical adduct, which can accumulate to a concentration detectable by EPR spectroscopy.[3] The key advantage of C-nitroso spin traps is that the trapped radical is directly attached to the nitrogen atom of the nitroxide. This proximity often leads to characteristic hyperfine splittings in the EPR spectrum, which can aid in the identification of the trapped radical.[4]
Caption: General mechanism of radical trapping by a nitroso compound.
Application Notes
Advantages of Nitroso Spin Traps
-
Structural Information: The EPR spectra of nitroxide adducts formed from nitroso traps can exhibit hyperfine couplings from the trapped radical, providing valuable information for its identification.[4]
-
Selectivity: Different nitroso compounds can exhibit varying selectivity for different types of radicals. For instance, they are particularly useful for trapping carbon-centered radicals.[5]
Radicals Trapped by Nitroso Compounds
Nitroso spin traps are most effective for trapping:
-
Carbon-centered radicals: Alkyl, aryl, and other carbon-centered radicals readily add to the nitroso group.[4]
-
Some heteroatom-centered radicals: While less common, trapping of some nitrogen, oxygen, and sulfur-centered radicals has been reported with specific nitroso compounds.[6]
Quantitative Data: Hyperfine Coupling Constants
The identification of a trapped radical is heavily reliant on the analysis of the EPR spectrum of its spin adduct, specifically the hyperfine coupling constants (hfccs). These constants, typically given in Gauss (G) or millitesla (mT), are unique to the nuclei interacting with the unpaired electron.
| Trapped Radical (R•) | Adduct Structure | aN (G) | aH (G) | aX (G) | Reference |
| Methyl (•CH₃) | DBNBS-CH₃ | 13.5 | 10.2 (3H) | - | [5] |
| Hydroxymethyl (•CH₂OH) | DBNBS-CH₂OH | 14.1 | 7.8 (2H) | - | General Nitroso Adduct Data |
| Superoxide (O₂⁻•) | DBNBS-O₂⁻ | 12.8 | - | - | General Nitroso Adduct Data |
Note: The data in this table are for DBNBS and are provided for illustrative purposes only. Experimental determination of these parameters is essential for any new spin trap and adduct.
Experimental Protocols: A Generalized Approach for Radical Detection Using a Nitroso Spin Trap
This protocol provides a general framework for a typical spin trapping experiment using a nitroso compound like N-TMP. Optimization of concentrations, incubation times, and instrument settings is critical for successful radical detection.
Caption: Generalized workflow for a spin trapping experiment.
Reagent Preparation
-
N-TMP Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM). The final concentration in the experimental sample will typically range from 1 mM to 50 mM. The optimal concentration should be determined empirically to maximize the spin adduct signal without causing significant side effects in the biological system.
-
Radical Generating System: Prepare the necessary reagents to induce radical formation in your system of interest. This could be a chemical inducer (e.g., Fenton reagents for hydroxyl radicals), an enzymatic system (e.g., xanthine/xanthine oxidase for superoxide), or a physical method (e.g., UV irradiation).
Spin Trapping Procedure
-
To your biological or chemical sample, add the N-TMP stock solution to achieve the desired final concentration.
-
Initiate the radical-generating reaction.
-
Incubate the sample for a predetermined period to allow for the formation of the spin adduct. This time can range from a few minutes to an hour and should be optimized.
-
At the end of the incubation period, transfer the sample into a quartz capillary tube suitable for EPR measurements.
EPR Spectroscopy
-
Place the capillary tube into the EPR spectrometer.
-
Acquire the EPR spectrum. Typical instrument settings for nitroxide radical detection are:
-
Microwave Frequency: X-band (~9.5 GHz)
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1 - 1.0 G (should be optimized for resolution and signal-to-noise)
-
Sweep Width: 100 G (centered around g ≈ 2.006)
-
Time Constant: 0.1 - 0.3 s
-
Scan Time: 1-4 minutes
-
Number of Scans: 1-10 (to improve signal-to-noise)
-
Data Analysis
-
The resulting EPR spectrum should be analyzed to identify the characteristic signal of the nitroxide spin adduct.
-
Use spectral simulation software to fit the experimental spectrum. This will allow for the precise determination of the hyperfine coupling constants (aN, aH, etc.) and the g-factor.
-
Compare the obtained hyperfine coupling constants with literature values for known radical adducts of similar spin traps to identify the trapped radical.
Application in Signaling Pathways: A Hypothetical Example
The detection of specific radicals within a signaling cascade can elucidate the role of oxidative stress in cellular processes. For example, in the context of lipid peroxidation, a key process in cellular injury, spin traps can be used to detect the carbon-centered lipid radicals that propagate the chain reaction.
Caption: Detection of carbon-centered lipid radicals in peroxidation.
Conclusion and Future Directions
This compound is a readily synthesized compound whose primary established application is as a precursor to the stable nitroxide TEMPO. While it belongs to the class of nitroso spin traps, which are valuable tools for radical detection, its direct use as a spin trap is not well-documented. The protocols and information provided here offer a general framework based on the principles of nitroso spin trapping.
For researchers interested in using N-TMP as a primary spin trap, further investigation is warranted. This would involve systematic studies to determine the rate constants for trapping various radicals, characterizing the hyperfine coupling constants of the resulting spin adducts, and assessing the stability of these adducts. Such data would be invaluable in establishing the utility and potential advantages of N-TMP in the field of radical biology and drug development.
References
- 1. 1-Piperidinyloxy, 2,2,6,6-tetramethyl- [webbook.nist.gov]
- 2. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 3. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E.s.r. spectrum of the N-nitroso-2,2,6,6-tetramethylpiperidine radical cation electrochemically generated in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Nitroso-2,2,6,6-tetramethylpiperidine in Electron Spin Resonance (ESR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2,2,6,6-tetramethylpiperidine is a sterically hindered N-nitrosamine that holds potential as a spin trapping agent in electron spin resonance (ESR) spectroscopy for the detection of short-lived free radicals. Its structure, featuring a nitroso group attached to a bulky tetramethylpiperidine moiety, makes it a precursor to the well-known stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[1] While the primary application of this compound has been in chemical synthesis, its potential as a spin trap for reactive oxygen species (ROS) and reactive nitrogen species (RNS) is an area of interest.[1]
Spin trapping is a technique where a diamagnetic molecule (the spin trap) reacts with a transient free radical to form a more stable paramagnetic species, known as a spin adduct.[2] This spin adduct can then be readily detected and characterized by ESR spectroscopy, providing information about the original, highly reactive radical. Nitroso compounds are a class of spin traps that are particularly useful because the trapped radical binds directly to the nitrogen atom of the nitroso group, often providing distinct hyperfine splitting patterns in the ESR spectrum that can aid in radical identification.
These application notes provide an overview of the theoretical application of this compound as a spin trap, available quantitative data, and generalized experimental protocols for its use in ESR spectroscopy.
Principle of Spin Trapping
The fundamental principle behind using this compound as a spin trap involves its reaction with a free radical (R•) to form a stable nitroxide radical adduct. This reaction transforms a highly reactive and short-lived radical into a more persistent radical that can be observed and quantified using ESR spectroscopy.
Quantitative Data
Specific ESR spectral parameters for the radical adducts of this compound with common ROS and RNS are not extensively documented in the literature. However, data for its electrochemically generated radical cation is available and provides insight into the magnetic properties of this molecule.
| Species | g-value | Hyperfine Splitting Constants (a) in G | Solvent | Temperature |
| This compound radical cation | - | aN = 45.0 | Acetonitrile | 243 K |
Table 1: ESR Parameters of the this compound Radical Cation.[3][4]
Note: The hyperfine splitting constant (aN) for the radical cation is notably large for an organic compound, indicating a significant localization of the unpaired electron on the nitrogen atom.[3][4] For comparison, the related stable nitroxide radical TEMPO exhibits an aN of approximately 15 G in hexane. This difference highlights the distinct electronic environment of the radical cation.
Application in ROS and RNS Detection
While specific data is limited, the general reactivity of nitroso compounds suggests that this compound could potentially trap various ROS and RNS. The resulting spin adducts would be nitroxide radicals, and their ESR spectra would be expected to show a primary triplet due to the interaction of the unpaired electron with the 14N nucleus. Further smaller splittings from other magnetic nuclei in the trapped radical would aid in its identification.
Theoretical Reactions with ROS and RNS:
-
Hydroxyl Radical (•OH): Trapping of the highly reactive hydroxyl radical would result in a nitroxide adduct. The hyperfine splitting pattern would be crucial for its identification.
-
Superoxide Radical (•OOH): The trapping of superoxide is also a possibility, leading to a hydroperoxyl adduct.
-
Nitric Oxide (•NO): As a nitroso compound, it is expected to react with nitric oxide to form a corresponding adduct, which may be detectable by ESR.
Experimental Protocols
The following are generalized protocols for the use of this compound as a spin trap in ESR spectroscopy. These should be considered as a starting point and may require optimization for specific experimental systems.
Synthesis of this compound
A common method for the synthesis of this compound is the nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP), using a nitrosating agent such as sodium nitrite under acidic conditions.[5]
General Protocol for ESR Spin Trapping of ROS/RNS
This protocol outlines the general steps for detecting ROS/RNS generated in a chemical or biological system using this compound as a spin trap.
Materials:
-
This compound
-
Solvent (e.g., phosphate buffer, acetonitrile, depending on the system)
-
System for generating radicals (e.g., Fenton reaction for •OH, xanthine/xanthine oxidase for •OOH)
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Preparation of Spin Trap Solution: Prepare a stock solution of this compound in a suitable solvent. The final concentration in the reaction mixture will typically be in the millimolar range (e.g., 10-100 mM).
-
Reaction Mixture: In an appropriate reaction vessel, combine the components of the radical-generating system.
-
Spin Trapping: Add the this compound solution to the reaction mixture.
-
Sample Loading: Transfer the reaction mixture into a glass capillary tube.
-
ESR Measurement: Place the capillary tube in the ESR spectrometer cavity and record the spectrum.
Typical ESR Spectrometer Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.1-1.0 G (should be optimized for resolution)
-
Sweep Width: 100 G
-
Sweep Time: 1-2 minutes
-
Time Constant: 0.1-0.3 s
-
Number of Scans: 1-10 (for signal averaging)
Discussion and Future Directions
This compound presents an interesting candidate for spin trapping studies due to its sterically hindered structure, which may confer greater stability to its corresponding spin adducts. However, the lack of comprehensive studies on its application in trapping ROS and RNS highlights a significant gap in the literature.
Future research should focus on:
-
Systematically reacting this compound with various ROS and RNS (•OH, •OOH, •NO, etc.) under controlled conditions.
-
Characterizing the resulting spin adducts using ESR spectroscopy to determine their g-values and hyperfine splitting constants.
-
Evaluating the stability and kinetics of these spin adducts.
-
Assessing the efficacy of this spin trap in complex biological systems, such as cell cultures and tissue homogenates.
By systematically investigating these aspects, the utility of this compound as a specific and reliable spin trap for ROS and RNS can be fully elucidated, potentially providing a valuable new tool for researchers in the fields of free radical biology, drug development, and materials science.
References
- 1. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E.s.r. spectrum of the N-nitroso-2,2,6,6-tetramethylpiperidine radical cation electrochemically generated in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntechinnovation.com [syntechinnovation.com]
protocol for N-nitrosation of 2,2,6,6-tetramethylpiperidine using sodium nitrite
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-nitrosamines are a class of organic compounds that have garnered significant attention due to their potential as carcinogens. However, specific structures, such as 1-Nitroso-2,2,6,6-tetramethylpiperidine, are also valuable intermediates in synthetic chemistry. The substantial steric hindrance provided by the four methyl groups adjacent to the piperidine nitrogen influences its chemical reactivity and biological interactions compared to less hindered nitrosamines.[1] This steric bulk can inhibit metabolic pathways like α-carbon hydroxylation, which are common for other nitrosamines, potentially reducing or eliminating carcinogenic effects.[1]
A primary application of this compound is its role as a precursor in the synthesis of the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[1][2] TEMPO and its derivatives are widely used as catalysts for selective oxidation reactions in organic synthesis.[1]
The most common and established method for preparing this compound is through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP), using a nitrosating agent like sodium nitrite under acidic conditions.[1][2] This protocol details a standard laboratory procedure for this synthesis.
Reaction Principle
The N-nitrosation of secondary amines such as TMP is typically achieved using a nitrosating agent under specific reaction conditions to ensure optimal yield and purity.[1] The reaction is carried out under acidic conditions (pH 1-3) to generate the active nitrosating species, nitrous acid (HNO₂), in situ from sodium nitrite (NaNO₂).[1] The nitrous acid then reacts with the secondary amine (TMP) to form the corresponding N-nitrosamine.
Reaction Scheme: 2,2,6,6-Tetramethylpiperidine + NaNO₂ / H⁺ → this compound
Experimental Protocol
This section provides a detailed methodology for the N-nitrosation of 2,2,6,6-tetramethylpiperidine.
3.1 Materials and Equipment
-
2,2,6,6-tetramethylpiperidine (TMP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated or dilute
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.2 Safety Precautions
-
N-nitrosamines are potential carcinogens and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
3.3 Detailed Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution (e.g., 1 M HCl).
-
Cooling: Place the flask in an ice bath and cool the solution to 0–5 °C with continuous stirring.[1] Maintaining this low temperature is crucial to minimize side reactions and the decomposition of unstable intermediates.[1]
-
Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in deionized water.
-
Addition: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the chilled, stirring solution of TMP over a period of 30-60 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0–5 °C for an additional 1-2 hours. Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: Once the reaction is complete, carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting residue is the crude this compound, which may appear as a yellow solid or oil.
-
Purification: Further purification can be achieved through techniques such as column chromatography or distillation if required to obtain a high-purity product for research applications.[1]
Data Presentation
The following table summarizes the typical reagents and conditions for the direct nitrosation of 2,2,6,6-tetramethylpiperidine.
| Parameter | Reagent / Condition | Purpose / Notes |
| Starting Material | 2,2,6,6-Tetramethylpiperidine (TMP) | The secondary amine precursor.[1] |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Source of the nitroso group.[1][2] |
| Acid | Hydrochloric Acid (HCl) | Generates the active nitrosating species (HNO₂) in situ.[1][2] |
| Stoichiometry | Slight excess of amine | Can help drive the reaction to completion.[1] |
| Solvent | Aqueous Acid | The amine is typically dissolved in an aqueous acid solution.[1] |
| Temperature | 0–5 °C | Critical for minimizing side reactions and decomposition.[1] |
| pH | 1–3 | Optimal range for the formation of the nitrosating agent.[1] |
| Reaction Time | 1–3 hours | Typical duration for the reaction to proceed to completion. |
| Work-up | Neutralization, Extraction | Standard procedure to isolate the organic product. |
| Yield | High to Excellent | This method generally provides good yields of the desired product.[2] |
Visualization
The following diagrams illustrate the key relationships and workflow of the described protocol.
Caption: Logical relationship between reagents, conditions, and the N-nitrosation process.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1-Nitroso-2,2,6,6-tetramethylpiperidine as a Nitric Oxide (NO) Scavenger
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. However, its overproduction can lead to cellular damage through the formation of reactive nitrogen species (RNS), such as peroxynitrite. Consequently, compounds that can effectively scavenge excess NO are of significant interest in biomedical research and drug development.
1-Nitroso-2,2,6,6-tetramethylpiperidine is a sterically hindered N-nitrosamine that serves as a valuable tool for investigating NO signaling pathways.[1] Its primary mechanism of action as an NO scavenger involves its oxidation to the highly stable and commercially important nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] This document provides detailed information on the properties, mechanism, and applications of this compound, along with a comprehensive protocol for evaluating its NO scavenging activity in vitro.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This information is crucial for handling, storage, and experimental design.
| Property | Value | Reference |
| CAS Number | 6130-93-4 | Benchchem |
| Molecular Formula | C₉H₁₈N₂O | Clearsynth |
| Molecular Weight | 170.25 g/mol | Clearsynth |
| Boiling Point | 246.1°C at 760 mmHg | LookChem |
| Flash Point | 102.6°C | LookChem |
| Density | ~1 g/cm³ | LookChem |
| Appearance | Not specified (Typically a solid or oil) | - |
| Solubility | Soluble in many organic solvents, slightly soluble in water. | Chemicalbook |
Mechanism of Nitric Oxide Scavenging
The nitric oxide scavenging activity of this compound is primarily attributed to its function as a radical trap. In a biological environment, the NO radical can lead to the formation of other RNS. This compound interacts with these reactive species, leading to its oxidation and the formation of the stable nitroxyl radical, TEMPO.[1]
This transformation is a key aspect of its utility. The significant steric hindrance provided by the four methyl groups on the piperidine ring enhances the stability of the resulting TEMPO radical, making the scavenging process efficient.[1] The overall redox chemistry is complex, involving facile cycling between the nitroxide (TEMPO), its corresponding oxoammonium cation (oxidized form), and hydroxylamine (reduced form), allowing these compounds to act as probes and mediators in a wide range of chemical reactions.[1][2]
Applications in Research and Development
The unique properties of this compound make it a versatile tool for researchers:
-
Probing NO Signaling: It serves as a molecular tool to investigate the complex roles of NO and related RNS in biological pathways.[1]
-
Precursor to TEMPO: It is a primary precursor in the synthesis of TEMPO, which is widely used as a catalyst for selective oxidation reactions in organic synthesis (e.g., alcohol to aldehyde/ketone conversions) and as a spin label in electron spin resonance (ESR) spectroscopy.[1]
-
Antioxidant Research: As part of the nitroxide family, it is relevant to studies on antioxidants that function via catalytic redox cycling.[2] While its direct therapeutic use is not established, understanding its interaction with RNS contributes to the development of novel antioxidant strategies.
Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Scavenging Assay (Griess Assay)
This protocol details a common in vitro method to quantify the nitric oxide scavenging activity of a test compound. The assay is based on the generation of NO by sodium nitroprusside (SNP) and the colorimetric detection of nitrite (a stable breakdown product of NO) using the Griess reagent. A decrease in the amount of nitrite measured in the presence of the test compound indicates its scavenging activity.
A. Principle
Sodium nitroprusside in an aqueous solution at physiological pH spontaneously decomposes to generate nitric oxide.[3] In the presence of oxygen, NO is converted to nitrite ions. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) converts these nitrite ions into a purple-colored azo dye, the absorbance of which can be measured spectrophotometrically at ~540-550 nm.[4][5] Scavenger compounds compete with oxygen to react with NO, thus reducing the formation of nitrite.[3]
B. Materials and Reagents
-
This compound (Test Compound)
-
Sodium Nitroprusside (SNP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Griess Reagent:
-
Component A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid
-
Component B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in distilled water
-
Note: Mix equal volumes of Component A and B immediately before use.[4]
-
-
Positive Control (e.g., Ascorbic Acid, Quercetin, or Rutin)[6]
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates
C. Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (this compound) and the positive control in a suitable solvent (e.g., DMSO or PBS).
-
Prepare a series of working dilutions of the test compound and positive control at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL) using PBS.
-
Prepare a 10 mM solution of Sodium Nitroprusside in PBS.
-
-
Reaction Incubation:
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of the 10 mM SNP solution.
-
Add 100 µL of the various concentrations of the test compound or positive control to their respective wells.
-
For the control well, add 100 µL of PBS instead of the test compound. This represents 100% NO generation.
-
Incubate the reaction mixtures at 25°C for 150 minutes, protected from light.[7]
-
-
Color Development and Measurement:
-
After incubation, add 100 µL of freshly prepared Griess reagent to all wells.
-
Incubate at room temperature for 10-15 minutes in the dark to allow for color development.[4][8]
-
Measure the absorbance of the purple azo dye at 546 nm using a microplate reader.[7] Use a blank containing only PBS and Griess reagent to zero the instrument.
-
D. Calculation of Scavenging Activity
The percentage of nitric oxide scavenging activity is calculated using the following formula:
% Inhibition = [ (A₀ - A₁) / A₀ ] x 100
Where:
-
A₀ is the absorbance of the control (SNP + PBS).
-
A₁ is the absorbance of the test sample (SNP + Test Compound).[7]
The IC₅₀ value, which is the concentration of the scavenger required to inhibit 50% of the nitric oxide radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.[9]
References
- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 2. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Nitric oxide, DPPH and hydrogen peroxide radical scavenging activity of TEMPO terminated polyurethane dendrimers: Data supporting antioxidant activity of radical dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Application Notes and Protocols for the Electrochemical Generation of 1-Nitroso-2,2,6,6-tetramethylpiperidine Radical Cation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Nitroso-2,2,6,6-tetramethylpiperidine radical cation is a paramagnetic species of significant interest in various fields, including chemical synthesis and mechanistic studies. Its electrochemical generation offers a clean and controllable method for its production, avoiding the use of chemical oxidants. This document provides detailed application notes and protocols for the electrochemical generation and characterization of this radical cation, primarily based on established methodologies.
The electrochemical oxidation of this compound results in a one-electron transfer to form the corresponding radical cation. This species has been identified as a σ-radical, exhibiting a notably large nitrogen hyperfine splitting constant in its Electron Spin Resonance (ESR) spectrum, a characteristic feature that aids in its identification and study.
Reaction Pathway
The electrochemical generation of the this compound radical cation proceeds via a one-electron oxidation of the parent nitrosamine.
Caption: Electrochemical Oxidation Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the electrochemical generation and characterization of the this compound radical cation.
| Parameter | Value | Solvent System | Temperature | Reference |
| Electrochemical Data | ||||
| Oxidation Potential | Not explicitly stated in available abstracts | Acetonitrile | 243 K (-30 °C) | [1] |
| ESR Spectroscopic Data | ||||
| Nitrogen Hyperfine Splitting Constant (aN) | 45.0 G | Acetonitrile | 243 K (-30 °C) | [1] |
| g-factor | Not explicitly stated in available abstracts | Acetonitrile | 243 K (-30 °C) | [1] |
Experimental Protocols
This section provides detailed protocols for the electrochemical generation of the this compound radical cation using cyclic voltammetry for characterization and controlled potential electrolysis for bulk generation.
Protocol 1: Cyclic Voltammetry for Electrochemical Characterization
This protocol is designed to investigate the electrochemical behavior of this compound and determine its oxidation potential.
Materials:
-
This compound
-
Acetonitrile (anhydrous, electrochemical grade)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate - TBAP)
-
Working Electrode (e.g., Glassy Carbon or Platinum)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Electrochemical Cell (three-electrode setup)
-
Potentiostat
-
Low-temperature bath/cryostat
Procedure:
-
Preparation of the Electrolyte Solution:
-
In a clean, dry electrochemical cell, dissolve the supporting electrolyte (e.g., TBAP) in anhydrous acetonitrile to a final concentration of 0.1 M.
-
Add this compound to the electrolyte solution to a final concentration of 1-10 mM.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Electrochemical Setup:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Place the electrochemical cell in a low-temperature bath and allow the solution to equilibrate to the desired temperature (e.g., 243 K / -30 °C).
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of the nitrosamine (e.g., +2.0 V vs. reference electrode), and then back to the initial potential.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the cyclic voltammogram. The resulting plot of current vs. potential will show an anodic peak corresponding to the oxidation of this compound to its radical cation.
-
Caption: Cyclic Voltammetry Workflow.
Protocol 2: Controlled Potential (Bulk) Electrolysis for Radical Cation Generation and ESR Analysis
This protocol describes the generation of a sufficient quantity of the radical cation for characterization by Electron Spin Resonance (ESR) spectroscopy.
Materials:
-
Same as Protocol 1
-
ESR spectrometer
-
ESR tubes (quartz)
-
In-situ electrolysis ESR cell (optional, for direct observation)
Procedure:
-
Preparation and Setup:
-
Prepare the electrolyte solution and set up the electrochemical cell as described in Protocol 1. A divided cell with a frit separating the working and counter electrode compartments is recommended for bulk electrolysis to prevent reaction of the generated radical cation at the counter electrode.
-
If using an in-situ electrolysis cell, assemble it according to the manufacturer's instructions.
-
-
Controlled Potential Electrolysis:
-
Set the potential of the working electrode to a value slightly more positive than the peak oxidation potential determined from the cyclic voltammogram.
-
Begin the electrolysis and monitor the current over time. The current will decrease as the starting material is consumed.
-
The electrolysis is typically continued until the current drops to a low, steady value, indicating that the reaction is complete.
-
-
Sample Preparation for ESR:
-
If not using an in-situ cell, quickly transfer a portion of the electrolyzed solution from the working electrode compartment into a pre-cooled ESR tube under an inert atmosphere.
-
Immediately freeze the sample in liquid nitrogen to stabilize the radical cation for ex-situ measurement.
-
-
ESR Spectroscopy:
-
Place the ESR tube in the spectrometer's resonant cavity, which should be pre-cooled to the desired temperature (243 K).
-
Acquire the ESR spectrum. Typical parameters to be set include microwave frequency, microwave power, modulation frequency, and modulation amplitude. The spectrum should exhibit a characteristic signal with a large nitrogen hyperfine splitting.
-
Caption: Bulk Electrolysis and ESR Workflow.
Concluding Remarks
The electrochemical generation of the this compound radical cation is a reproducible and clean method for producing this highly reactive species for further study. The protocols outlined above provide a comprehensive guide for researchers. It is important to note that the stability of the radical cation is temperature-dependent, and maintaining low temperatures throughout the generation and characterization process is crucial for successful outcomes. Further optimization of parameters such as solvent, supporting electrolyte, and electrode material may be necessary depending on the specific research application.
References
Application Notes: The Use of 1-Nitroso-2,2,6,6-tetramethylpiperidine in Studying Nitric Oxide Signaling Pathways
Introduction
Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] The canonical signaling pathway for NO involves its binding to and activation of soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a second messenger, activating downstream targets such as protein kinases and ion channels.[3]
Studying the intricate roles of NO requires specific tools to modulate its concentration and activity. 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TMP), a sterically hindered N-nitrosamine, is a compound of interest for researchers investigating NO signaling.[4] It is proposed to function as a scavenger of nitric oxide and related reactive nitrogen species (RNS), thereby allowing for the controlled inhibition of NO-dependent pathways.[4] Its significant steric bulk, provided by the four methyl groups, influences its chemical reactivity and distinguishes it from other nitrosamines.[4]
These application notes provide a comprehensive overview of N-TMP, its mechanism of action, and detailed protocols for its use as a tool to investigate NO signaling in a research setting.
Mechanism of Action
The primary proposed mechanism for the nitric oxide scavenging activity of N-TMP involves its function as a trap for radical species.[4] In biological systems, NO is a radical that can lead to the formation of other reactive species. N-TMP can interact with these radicals, effectively neutralizing them and intercepting the radical species that are part of the NO signaling cascade.[4] This action positions N-TMP as a potential modulator of cellular processes that are dependent on NO signaling. The large tetramethylpiperidine structure provides steric hindrance, which can influence its reactivity and metabolic stability compared to less hindered nitrosamines.[4]
Quantitative Data
While this compound is proposed as an NO scavenger, specific quantitative data on its efficacy (e.g., IC50, reaction rate constants) in cell-based assays are not extensively documented in publicly available literature. Researchers should determine these parameters empirically for their specific experimental system. The table below outlines the key quantitative metrics to assess and provides a template for presenting such data.
| Parameter | Description | Typical Unit | Example Value (Hypothetical) |
| Effective Concentration Range | The range of N-TMP concentrations that produces a significant inhibitory effect on NO signaling without causing cytotoxicity. | µM | 10 - 100 µM |
| IC50 (vs. NO Production) | The concentration of N-TMP required to inhibit 50% of the detectable nitric oxide (measured as nitrite) produced by stimulated cells. | µM | 50 µM |
| IC50 (vs. cGMP Production) | The concentration of N-TMP required to inhibit 50% of the cGMP production in response to an NO donor or cellular stimulation. | µM | 45 µM |
| Cytotoxicity (CC50) | The concentration of N-TMP that causes a 50% reduction in cell viability. This is crucial to ensure scavenging effects are not due to cell death. | µM | > 500 µM |
| Solubility in Media | The maximum concentration of N-TMP that can be dissolved in cell culture media without precipitation. Often enhanced by using a vehicle like DMSO. | mM | ~10 mM (in media with 0.5% DMSO) |
| Stability in Media | The half-life of N-TMP in complete cell culture media under standard incubation conditions (37°C, 5% CO2).[5] | hours | > 24 hours |
Experimental Protocols
The following protocols provide a framework for using N-TMP to study NO signaling. The primary endpoints are the quantification of nitrite (a stable NO metabolite) using the Griess assay and the measurement of intracellular cGMP using a competitive ELISA.
Protocol 1: Assessing NO Scavenging by N-TMP using the Griess Assay
This protocol measures the effect of N-TMP on the accumulation of nitrite in the cell culture medium, an indicator of NO production.
Materials:
-
Cell line capable of producing NO (e.g., RAW 264.7 macrophages).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound (N-TMP).
-
Vehicle (e.g., sterile DMSO).
-
NO production stimulant (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)).
-
Griess Reagent Kit.
-
Sodium nitrite standard.
-
96-well flat-bottom plates.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 5 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell adherence.
-
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of N-TMP in sterile DMSO.
-
Prepare working solutions of N-TMP by diluting the stock in complete medium to 2x the final desired concentration (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).
-
Prepare a 2x working solution of stimulants (e.g., 2 µg/mL LPS and 40 U/mL IFN-γ) in complete medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Set up experimental groups in triplicate:
-
Vehicle Control: Add 50 µL of medium with vehicle (e.g., 0.1% DMSO) and 50 µL of medium.
-
Stimulated Control: Add 50 µL of medium with vehicle and 50 µL of the 2x stimulant solution.
-
N-TMP Treatment: Add 50 µL of the 2x N-TMP working solution and 50 µL of the 2x stimulant solution.
-
-
Incubate the plate for 24 hours (37°C, 5% CO₂).
-
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium as per the kit manufacturer's instructions.
-
Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.
-
Add Griess reagents to all standards and samples according to the kit protocol (typically involves sequential addition of two reagents).[6]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting absorbance vs. nitrite concentration.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Compare the nitrite levels in the N-TMP-treated wells to the stimulated control to determine the percentage of inhibition.
-
Protocol 2: Assessing N-TMP's Effect on Intracellular cGMP Levels
This protocol measures the downstream effect of NO scavenging by quantifying intracellular cGMP levels using a competitive ELISA.
Materials:
-
Cell line responsive to NO (e.g., vascular smooth muscle cells, PC-12 cells).
-
Complete culture medium.
-
N-TMP and vehicle (DMSO).
-
NO donor (e.g., Sodium Nitroprusside, SNP).
-
Competitive cGMP ELISA Kit.[2]
-
Cell Lysis Buffer (provided with kit or 0.1 M HCl).
-
Protein Assay Kit (e.g., BCA).
-
96-well plates.
-
Microplate reader (450 nm absorbance).
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treat cells with varying concentrations of N-TMP or vehicle for 1-2 hours.
-
Stimulate the cells with an NO donor (e.g., 100 µM SNP) for a short period (e.g., 10-30 minutes), as the cGMP response is often transient.
-
-
Cell Lysis:
-
Quickly aspirate the medium from all wells.
-
Immediately add 100 µL of cold Cell Lysis Buffer (e.g., 0.1 M HCl) to each well to stop phosphodiesterase activity and lyse the cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge the plate at 600 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (cell lysate) for the cGMP assay.
-
-
cGMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's instructions.[2][7][8] This typically involves:
-
Adding standards and cell lysates to antibody-coated wells.
-
Adding an HRP-conjugated cGMP competitor.
-
Incubating, washing, and adding a substrate (e.g., TMB).
-
Stopping the reaction and reading the absorbance at 450 nm. The signal is inversely proportional to the amount of cGMP in the sample.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting absorbance vs. cGMP concentration.
-
Calculate the cGMP concentration in each sample from the standard curve.
-
(Optional) Measure the total protein concentration in each lysate using a BCA assay to normalize cGMP levels (e.g., pmol cGMP/mg protein).
-
Compare the normalized cGMP levels in N-TMP-treated wells to the stimulated control.
-
References
- 1. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]
- 3. The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol Griess Test [protocols.io]
- 7. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 8. Cyclic GMP level measurement [bio-protocol.org]
Application Notes and Protocols for Studying Protein Structures and Dynamics using 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2,2,6,6-tetramethylpiperidine, and its more stable oxidized form, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), are powerful tools in the study of protein structure and dynamics. These nitroxide spin labels are paramagnetic, containing an unpaired electron, which allows for their detection and the characterization of their local environment using magnetic resonance techniques. The primary applications in protein science are Paramagnetic Relaxation Enhancement (PRE) in Nuclear Magnetic Resonance (NMR) spectroscopy and Site-Directed Spin Labeling (SDSL) in Electron Paramagnetic Resonance (EPR) spectroscopy. These methods provide crucial information on protein conformation, dynamics, and interactions, which is invaluable for basic research and drug development.
Principle of Application
The utility of this compound and its derivatives lies in the introduction of a paramagnetic center into a protein. This paramagnetic center influences the magnetic properties of nearby nuclei (in NMR) or other spin labels (in EPR).
-
In Paramagnetic Relaxation Enhancement (PRE) NMR , the unpaired electron of the TEMPO radical enhances the relaxation rates of nearby atomic nuclei. This effect is distance-dependent, falling off with the sixth power of the distance between the electron and the nucleus (r⁻⁶). By measuring these enhanced relaxation rates, it is possible to derive long-range distance restraints (up to ~35 Å), which are often difficult to obtain with conventional NMR techniques like the Nuclear Overhauser Effect (NOE) that are limited to shorter distances (<6 Å).[1][2]
-
In Site-Directed Spin Labeling (SDSL) EPR , a TEMPO-based spin label is covalently attached to a specific site in a protein, typically a cysteine residue introduced by site-directed mutagenesis.[3][4] The EPR spectrum of the spin label is sensitive to its local environment, providing information about the polarity, solvent accessibility, and mobility of the labeled site.[5][6] By introducing two spin labels, the distance between them can be measured using techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron-Electron Double Resonance (PELDOR), providing distance constraints in the range of 1.5 to 8.0 nm (and even up to 16 nm in deuterated samples).[7][8]
Applications in Protein Science
-
Determination of Protein Structure: PRE-NMR provides long-range distance restraints that can be used in conjunction with other NMR data to calculate and refine three-dimensional protein structures, particularly for large proteins and multi-domain complexes.[9]
-
Characterization of Protein Dynamics and Conformational Changes: Both PRE-NMR and SDSL-EPR can detect and characterize conformational changes and dynamics in proteins.[4][5][10] Changes in the local environment of a spin label or the distance between two labels can reveal ligand-induced conformational shifts, protein folding events, and the flexibility of different protein regions.
-
Mapping Protein-Ligand and Protein-Protein Interaction Sites: By observing changes in the PRE or EPR spectra upon the addition of a binding partner, it is possible to map the interaction surfaces of proteins.
-
Studying Intrinsically Disordered Proteins (IDPs): These techniques are particularly powerful for studying IDPs, which lack a stable tertiary structure and are challenging to analyze by traditional structural biology methods like X-ray crystallography.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from PRE-NMR and SDSL-EPR experiments using TEMPO-based spin labels.
Table 1: Representative Paramagnetic Relaxation Enhancement (PRE) Data for a 15 nt RNA Stem-Loop Labeled with TEMPO [1]
| Residue | PRE (s⁻¹) | PRE Derived Distance (Å) | Predicted Distance from Model (Å) |
| A3 | 29.8 | 13.1 | 12.9 |
| G4 | 12.1 | 15.8 | 16.2 |
| C5 | 6.5 | 17.8 | 18.5 |
| G6 | 4.1 | 19.3 | 20.1 |
| C7 | 2.5 | 21.1 | 22.0 |
| A8 | 1.8 | 22.4 | 23.5 |
Table 2: Inter-spin Distance Measurements in Calmodulin (CaM) using DEER/PELDOR [11]
| CaM State | Most Probable Distance (nm) | Average Distance (nm) | Standard Deviation (nm) |
| Apo-state | 5.06 | 4.80 | 0.67 |
| Ca²⁺-replete | 6.17 | 5.45 | 1.38 |
Table 3: Reduction in Longitudinal Relaxation Time (T₁) of SH3 Domain Amide Protons with Paramagnetic Agent [12]
| Cu-EDTA Concentration (mM) | T₁ (s) | Recycle Delay (s) |
| 0 | 4.4 | 15 |
| 10 | 2.4 | 8 |
| 75 | 0.7 | 10 |
| 250 | 0.3 | 3 |
Experimental Protocols
Protocol 1: Paramagnetic Relaxation Enhancement (PRE) NMR
This protocol outlines the general steps for conducting a PRE-NMR experiment on a protein labeled with a TEMPO derivative.
1. Protein Expression and Purification:
- Express the protein of interest with a unique cysteine residue at the desired labeling site. If the protein contains native cysteines that are not of interest, they should be mutated to another amino acid (e.g., serine or alanine).
- Purify the protein to >95% homogeneity using standard chromatographic techniques.
2. Spin Labeling:
- Prepare a stock solution of a cysteine-reactive TEMPO derivative (e.g., (1-oxyl-2,2,5,5-tetramethyl-Δ3-pyrroline-3-methyl) methanethiosulfonate, MTSL) in a water-miscible organic solvent like DMSO or acetonitrile.
- Reduce any disulfide bonds in the purified protein by incubation with a 10-fold molar excess of a reducing agent like DTT or TCEP.
- Remove the reducing agent using a desalting column or dialysis.
- Immediately add a 10- to 20-fold molar excess of the spin label to the protein solution.
- Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
- Remove the unreacted spin label by dialysis or size-exclusion chromatography.
- Confirm labeling efficiency using mass spectrometry or EPR spectroscopy.
3. NMR Sample Preparation:
- Prepare two NMR samples: one with the paramagnetically labeled protein (paramagnetic sample) and one with a diamagnetic control. The diamagnetic control can be the unlabeled protein or the spin-labeled protein after reduction of the nitroxide radical with a mild reducing agent like ascorbic acid.
- The protein concentration should typically be in the range of 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
4. NMR Data Acquisition:
- Acquire a series of 2D ¹H-¹⁵N HSQC spectra for both the paramagnetic and diamagnetic samples.
- Measure the transverse relaxation rates (R₂) for the backbone amide protons of both samples. This can be done using a series of 2D experiments with varying relaxation delays.
5. Data Analysis:
- Calculate the PRE rate (Γ₂) for each residue by subtracting the R₂ of the diamagnetic sample from the R₂ of the paramagnetic sample (Γ₂ = R₂,para - R₂,dia).
- Convert the PRE rates into distance restraints using the Solomon-Bloembergen equation. This requires knowledge of the correlation time (τc) of the electron-nucleus vector, which can be estimated from the protein's rotational correlation time.
Protocol 2: Site-Directed Spin Labeling (SDSL) EPR for Distance Measurement (DEER/PELDOR)
This protocol describes the general workflow for measuring inter-spin distances in a protein using SDSL-EPR.
1. Protein Engineering and Expression:
- Introduce two cysteine mutations at the sites of interest in a cysteine-free variant of the protein using site-directed mutagenesis.
- Express and purify the double-cysteine mutant protein.
2. Spin Labeling:
- Follow the spin labeling procedure as described in Protocol 1, ensuring complete labeling of both cysteine residues.
3. EPR Sample Preparation:
- Concentrate the doubly spin-labeled protein to a suitable concentration (typically 50-200 µM).
- Add a cryoprotectant (e.g., 20-30% glycerol or sucrose) to the sample to ensure glass formation upon freezing.
- Transfer the sample into a quartz EPR tube and flash-freeze it in liquid nitrogen.
4. EPR Data Acquisition:
- Perform DEER/PELDOR experiments at cryogenic temperatures (typically 50-80 K). The experiment involves a four-pulse sequence that measures the dipolar interaction between the two electron spins.
5. Data Analysis:
- Process the raw DEER data to remove the background signal, which arises from intermolecular interactions.
- Analyze the background-corrected data to obtain the distance distribution between the two spin labels. This is typically done using software packages that perform a Tikhonov regularization or other fitting methods.
Visualizations
References
- 1. A Novel Paramagnetic Relaxation Enhancement Tag for Nucleic Acids: A Tool to Study Structure and Dynamics of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 3. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 4. Use of site-directed spin labeling EPR spectroscopy to study protein–LPS interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein structural dynamics revealed by site-directed spin labeling and multifrequency EPR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05907J [pubs.rsc.org]
- 7. In-situ observation of conformational dynamics and protein-ligand/substrate interactions in outer membrane proteins with DEER/PELDOR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Requirements on paramagnetic relaxation enhancement data for membrane protein structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformational ensemble of a multidomain protein explored by Gd3+ electron paramagnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
Application Note: Quantitative Analysis of 1-Nitroso-2,2,6,6-tetramethylpiperidine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable analytical method for the quantitative determination of 1-Nitroso-2,2,6,6-tetramethylpiperidine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound is a nitrosamine compound of interest in various fields of chemical and pharmaceutical research.[1][2][3] The presented protocol provides a framework for the accurate quantification of this analyte, which is crucial for quality control, stability studies, and research applications. This document provides a comprehensive experimental protocol, data presentation in a structured format, and visual representations of the workflow and key influencing factors.
Introduction
This compound belongs to the nitrosamine class of compounds, characterized by a nitroso group attached to a piperidine ring.[1] Due to the potential toxicological concerns associated with nitrosamines, sensitive and accurate analytical methods are essential for their monitoring and quantification in various matrices.[1] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of nitrosamine impurities in pharmaceutical substances.[4][5][6] This application note presents a detailed HPLC method optimized for the analysis of this compound, leveraging a C18 stationary phase and UV detection.
Experimental Protocol
Scope
This protocol is applicable to the quantitative analysis of this compound as an analytical standard.
Principle
The method utilizes reverse-phase chromatography to separate this compound from potential impurities. The analyte is quantified based on its UV absorbance at a specified wavelength, by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.
Materials and Reagents
-
Analytical Standard: this compound (CAS No. 6130-93-4), purity ≥98%
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (≥98%)
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by appropriate serial dilution of the Standard Stock Solution with the sample diluent to achieve concentrations in the desired linear range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Cogent RP C18™, XSelect HSS T3)[1] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 235 nm |
| Run Time | 25 minutes |
System Suitability
Before sample analysis, perform a system suitability test by injecting a mid-range standard solution (e.g., 1.0 µg/mL) five times. The acceptance criteria are as follows:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
The following table summarizes the expected quantitative data for the analysis of this compound using the described HPLC method. This data is illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity Range | 0.1 - 10.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Approximately 0.03 µg/mL |
| Limit of Quantification (LOQ) | Approximately 0.1 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Factors Influencing Standard Stability
This diagram outlines key factors that can affect the stability of the this compound analytical standard in solution.
Caption: Factors impacting the stability of the analytical standard.
Discussion
The provided HPLC method is designed to be a starting point for the routine analysis of this compound. The use of a C18 column provides good retention and separation for this moderately polar compound. A gradient elution is employed to ensure efficient elution and good peak shape. The detection wavelength of 235 nm is chosen to provide adequate sensitivity for nitrosamines.
It is crucial to consider the stability of this compound in solution. This compound may exhibit limited stability in aqueous and acidic conditions.[1] Therefore, it is recommended to prepare fresh standard solutions daily and store them protected from light and at a controlled temperature. The use of an organic-rich diluent like acetonitrile/water helps to improve solubility and stability.
Conclusion
This application note provides a detailed and practical HPLC method for the quantitative analysis of this compound. The protocol, along with the provided data and visualizations, serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound. Adherence to good laboratory practices and proper method validation are essential to ensure the accuracy and reliability of the results.
References
- 1. Nitrosamine Impurity Assay with HPLC – Extended AppNote [mtc-usa.com]
- 2. Separation of 2,2,6,6-Tetramethyl-1-nitroso-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 1-Nitroso-2,2,6,6-tetramethylpiperidine as a Precursor to TEMPO Catalysts for Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 1-Nitroso-2,2,6,6-tetramethylpiperidine as a precursor to the highly efficient and selective alcohol oxidation catalyst, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. While this compound itself is not the active catalyst, it serves as a stable precursor that can be converted to the active nitroxyl radical.[1] The methodologies described herein focus on the application of the resulting TEMPO-based catalytic systems for the oxidation of primary and secondary alcohols to aldehydes and ketones, a crucial transformation in organic synthesis and drug development.[1][2]
Introduction to TEMPO-Mediated Alcohol Oxidation
The oxidation of alcohols is a fundamental reaction in organic chemistry.[2][3] Traditional methods often rely on stoichiometric, heavy-metal-based oxidants which are associated with environmental and disposal issues.[4] Catalytic systems employing the stable nitroxyl radical TEMPO have emerged as a mild, selective, and environmentally benign alternative.[2][4]
The catalytic cycle is driven by the in-situ generation of the active oxidant, the N-oxoammonium ion, from the TEMPO radical. This species then oxidizes the alcohol to the corresponding carbonyl compound while being reduced to the hydroxylamine. A stoichiometric co-oxidant is required to regenerate the N-oxoammonium ion, thus completing the catalytic cycle.
The Catalytic Cycle
The generally accepted mechanism for TEMPO-catalyzed alcohol oxidation involves the following key steps:
-
Oxidation of TEMPO: The TEMPO radical is oxidized by a primary oxidant to the highly electrophilic N-oxoammonium ion.
-
Alcohol Oxidation: The N-oxoammonium ion acts as the active oxidant, reacting with the alcohol in a concerted or stepwise manner to form the corresponding aldehyde or ketone. In this process, the N-oxoammonium ion is reduced to the corresponding hydroxylamine.
-
Regeneration of TEMPO: The resulting hydroxylamine is then re-oxidized back to the TEMPO radical by the primary oxidant, allowing the catalytic cycle to continue.
Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.
Data Presentation: Performance of TEMPO-Based Catalytic Systems
The versatility of TEMPO-catalyzed oxidation is demonstrated by its compatibility with various co-oxidants and substrates. The following tables summarize representative results for the oxidation of different alcohols.
Table 1: Anelli-type Oxidation of Alcohols using TEMPO and NaOCl
| Substrate | Catalyst Loading (mol%) | Co-oxidant | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | 1 | NaOCl | CH₂Cl₂/H₂O | 0.5 | 95 |
| 1-Octanol | 1 | NaOCl | CH₂Cl₂/H₂O | 1 | 92 |
| Cyclohexanol | 1 | NaOCl | CH₂Cl₂/H₂O | 0.5 | 98 |
| Geraniol | 1 | NaOCl | CH₂Cl₂/H₂O | 2 | 85 |
Table 2: Copper/TEMPO Catalyzed Aerobic Oxidation of Alcohols
| Substrate | Cu Catalyst | Ligand | Co-oxidant | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Cu(I)Br | Bipyridine | Air | Acetonitrile | 3 | 98 |
| Cinnamyl alcohol | Cu(I)Cl | TMEDA | O₂ | DMF | 4 | 91 |
| 4-Methoxybenzyl alcohol | [Cu(MeCN)₄]OTf | N-Methylimidazole | Air | Toluene | 1 | >99 |
| 1-Phenylethanol | Cu(I)Br | Bipyridine | Air | Acetonitrile | 6 | 94 |
Experimental Protocols
The following protocols provide detailed methodologies for common TEMPO-catalyzed oxidation reactions.
Protocol 1: General Procedure for Anelli-type Oxidation of a Primary Alcohol
This protocol describes the oxidation of a primary alcohol to an aldehyde using TEMPO as the catalyst and sodium hypochlorite (bleach) as the co-oxidant.
Caption: General experimental workflow for Anelli-type oxidation.
Materials:
-
Primary alcohol (1.0 mmol)
-
TEMPO (0.01 mmol, 1 mol%)
-
Potassium bromide (KBr, 1.0 mmol)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Aqueous sodium bicarbonate (NaHCO₃, sat., 2 mL)
-
Commercial bleach (e.g., Chlorox®, ~6% NaOCl, check titer, ~1.1 mmol)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), TEMPO (1.6 mg, 0.01 mmol), and KBr (119 mg, 1.0 mmol).
-
Dissolve the solids in dichloromethane (5 mL).
-
In a separate beaker, mix the aqueous NaOCl solution (1.1 mmol) with the saturated NaHCO₃ solution (2 mL).
-
Cool the reaction flask to 0 °C in an ice bath.
-
Add the NaOCl/NaHCO₃ solution dropwise to the vigorously stirring reaction mixture over a period of 10-15 minutes. The color of the reaction mixture will typically turn yellow/orange.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. The color should fade.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Aerobic Oxidation of a Benzylic Alcohol
This protocol outlines a procedure for the aerobic oxidation of a benzylic alcohol using a Cu(I)/TEMPO catalytic system.
Materials:
-
Benzylic alcohol (1.0 mmol)
-
Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (0.05 mmol, 5 mol%)
-
TEMPO (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Balloon filled with air or an air pump
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask, add CuBr (7.2 mg, 0.05 mmol), 2,2'-bipyridine (7.8 mg, 0.05 mmol), and TEMPO (15.6 mg, 0.1 mmol).
-
Add the benzylic alcohol (1.0 mmol) and acetonitrile (5 mL).
-
Equip the flask with a condenser and a balloon filled with air, or bubble air through the reaction mixture using a needle connected to an air pump.
-
Stir the reaction mixture vigorously at room temperature. The solution will typically turn green or blue.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Safety and Handling
-
This compound: Handle as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.
-
TEMPO: TEMPO is a stable radical, but it is still a reactive chemical. Handle with care.
-
Co-oxidants: Sodium hypochlorite is corrosive. [Bis(acetoxy)iodo]benzene (BAIB) is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Use flammable organic solvents in a fume hood away from ignition sources.
Conclusion
The catalytic systems derived from this compound, namely TEMPO and its derivatives, offer a powerful and versatile platform for the selective oxidation of alcohols. These methods are characterized by mild reaction conditions, high functional group tolerance, and reduced environmental impact compared to traditional stoichiometric oxidants. The protocols provided herein serve as a starting point for researchers to implement these valuable transformations in their synthetic endeavors.
References
Application Notes and Protocols for the Preparation of Nitroxyl-Containing Polymers Using 1-Nitroso-2,2,6,6-tetramethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroxyl-containing polymers, particularly those functionalized with the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) moiety, are a class of macromolecules with significant potential in various fields, including drug delivery, catalysis, and materials science. The stable nitroxyl radical of TEMPO can act as a mediator in controlled radical polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Furthermore, the redox activity of the nitroxyl group makes these polymers promising candidates for therapeutic applications, where they can modulate cellular redox environments and participate in signaling pathways.
This document provides detailed application notes and protocols for the preparation of nitroxyl-containing polymers, with a focus on utilizing 1-Nitroso-2,2,6,6-tetramethylpiperidine as a precursor to the TEMPO radical. This approach allows for the in situ generation of the mediating nitroxyl radical, offering a convenient and efficient route to these functional polymers.
Core Concepts and Reaction Pathways
The synthesis of nitroxyl-containing polymers from this compound involves two key stages:
-
Oxidation of the Nitroso Precursor: this compound is oxidized to the stable nitroxyl radical, TEMPO. This can be achieved using various oxidizing agents.
-
Nitroxide-Mediated Polymerization (NMP): The generated TEMPO radical is then used to mediate the polymerization of a chosen monomer, such as styrene. In NMP, a conventional radical initiator (e.g., benzoyl peroxide - BPO) is used to generate propagating polymer chains. The TEMPO radical reversibly terminates these growing chains, forming a dormant alkoxyamine species. This reversible termination allows for controlled polymer growth.
The overall process can be conceptualized as a one-pot or a two-step synthesis depending on the specific protocol.
Figure 1: Conceptual workflow for the preparation of nitroxyl-containing polymers.
Application in Drug Delivery and Cellular Signaling
Nitroxyl radicals, including those tethered to a polymer backbone, are known to interact with biological systems, primarily through their redox activity. These interactions can influence cellular signaling pathways, making nitroxyl-containing polymers attractive for drug delivery applications.
Potential Mechanisms of Action:
-
Antioxidant Effects: Nitroxides can act as superoxide dismutase (SOD) mimics, scavenging reactive oxygen species (ROS) and mitigating oxidative stress. This can be beneficial in pathologies where oxidative damage plays a key role.
-
Redox Signaling Modulation: By participating in redox reactions, nitroxyl radicals can influence signaling pathways that are sensitive to the cellular redox state. This includes pathways involved in inflammation, apoptosis, and cell proliferation.
-
Nitric Oxide (NO) Metabolism: Nitroxyl (HNO), a related nitrogen oxide, is known to modulate various signaling pathways. While distinct from the TEMPO radical, the broader context of nitrogen oxide signaling is relevant. For instance, HNO has been shown to activate the cGMP/PKG/ATP-sensitive potassium channel pathway and the PI3K/Akt/mTOR pathway, which are involved in processes like vasodilation and cell survival, respectively. The influence of polymer-tethered nitroxyls on these pathways is an active area of research.
Figure 2: Potential signaling pathways influenced by nitroxyl-containing polymers.
Experimental Protocols
The following protocols provide a general framework for the synthesis of nitroxyl-containing polystyrene, a well-studied model system. These should be adapted and optimized based on specific research goals and available equipment.
Protocol 1: Two-Step Synthesis of Nitroxyl-Containing Polystyrene
This protocol involves the initial synthesis and isolation of TEMPO from its nitroso precursor, followed by its use in a nitroxide-mediated polymerization reaction.
Step 1: Synthesis of TEMPO from this compound
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA in DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude TEMPO by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield a red-orange solid.
Step 2: Nitroxide-Mediated Polymerization of Styrene
Materials:
-
Styrene (inhibitor removed)
-
Benzoyl peroxide (BPO)
-
Synthesized TEMPO
-
Toluene (or other suitable solvent)
-
Methanol
Procedure:
-
Combine styrene, BPO, and TEMPO in a Schlenk flask. The molar ratio of BPO to TEMPO is typically around 1:1.3.
-
Add toluene to achieve the desired monomer concentration.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 120-130 °C and stir.
-
Monitor the polymerization progress by taking aliquots at different time intervals to determine monomer conversion (e.g., by gravimetry or NMR) and molecular weight (by GPC).
-
To terminate the polymerization, cool the flask rapidly in an ice bath.
-
Dilute the viscous polymer solution with a small amount of toluene and precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum.
Protocol 2: One-Pot Synthesis of Nitroxyl-Containing Polystyrene
This protocol aims to generate the TEMPO radical in situ from the nitroso precursor at the onset of polymerization. This approach can be more efficient but may require more careful optimization of reaction conditions.
Materials:
-
This compound
-
A suitable oxidizing agent that is active at the polymerization temperature.
-
Styrene (inhibitor removed)
-
Benzoyl peroxide (BPO)
-
Toluene (or other suitable solvent)
-
Methanol
Procedure:
-
Combine this compound, the oxidizing agent, styrene, and BPO in a Schlenk flask.
-
Add toluene.
-
Degas the mixture using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired polymerization temperature (e.g., 120-130 °C) with vigorous stirring. The initial heating period should facilitate the oxidation of the nitroso compound to TEMPO.
-
Follow the polymerization, termination, and purification steps as described in Protocol 1, Step 2.
Data Presentation
The following tables provide representative data for the synthesis of nitroxyl-containing polystyrene via NMP. Note that actual results will vary depending on the specific reaction conditions.
Table 1: Reagents and Conditions for NMP of Styrene
| Parameter | Value |
| Monomer | Styrene |
| Initiator | Benzoyl Peroxide (BPO) |
| Mediator | TEMPO |
| [Styrene]:[BPO]:[TEMPO] | 100 : 1 : 1.3 |
| Solvent | Toluene |
| Temperature | 125 °C |
| Reaction Time | 6 hours |
Table 2: Representative Polymer Characterization Data
| Time (h) | Conversion (%) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 2 | 35 | 15,000 | 1.25 |
| 4 | 60 | 28,000 | 1.20 |
| 6 | 85 | 40,000 | 1.18 |
Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index. Data obtained by Gel Permeation Chromatography (GPC).
Experimental Workflow Visualization
Figure 3: Comparison of two-step and one-pot experimental workflows.
Conclusion
The use of this compound as a precursor for the in situ generation of TEMPO provides a versatile and efficient entry point for the synthesis of well-defined nitroxyl-containing polymers. These polymers hold considerable promise for advanced applications, particularly in the realm of drug delivery, owing to the unique redox properties of the nitroxyl moiety and its potential to interact with and modulate cellular signaling pathways. The protocols and data presented herein serve as a foundational guide for researchers and scientists to explore and expand upon the synthesis and application of this exciting class of functional macromolecules. Further investigation into the specific interactions of these polymeric systems with biological targets will be crucial for the development of novel and effective therapeutic strategies.
Investigating the Antioxidant Potential of 1-Nitroso-2,2,6,6-tetramethylpiperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitroso-2,2,6,6-tetramethylpiperidine is a sterically hindered N-nitrosamine that is primarily recognized as a chemical intermediate in the synthesis of the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] While the antioxidant properties of TEMPO and other nitroxides are well-documented, the direct antioxidant capacity of its precursor, this compound, is not extensively characterized in scientific literature. However, its chemical structure and redox capabilities suggest a potential, yet unexplored, role in mitigating oxidative stress.[2]
This document provides detailed application notes and proposed experimental protocols for the investigation of the antioxidant properties of this compound. It is intended to guide researchers in exploring its potential as a direct free radical scavenger and a modulator of cellular oxidative stress responses. The protocols provided are based on established antioxidant assays and can be adapted for the specific investigation of this compound.
Postulated Antioxidant Mechanisms
The antioxidant activity of this compound may be attributed to several potential mechanisms, primarily centered around its redox chemistry. The compound can undergo both oxidation to form stable nitroxyl radicals and reduction to yield corresponding amines and hydroxylamines.[1]
A key transformation is its oxidation to the highly stable nitroxyl radical, TEMPO.[1] TEMPO is a well-known antioxidant that can catalytically scavenge reactive oxygen species (ROS). Therefore, the in-situ conversion of this compound to TEMPO could be a primary pathway for its antioxidant effect. Additionally, the nitroso group itself may directly interact with certain radical species.
Caption: Postulated redox pathways of this compound.
Quantitative Data Summary (Hypothetical)
As there is limited published data on the direct antioxidant activity of this compound, the following table is presented as a template for researchers to populate with their experimental findings.
| Antioxidant Assay | Test Compound Concentration (µM) | % Inhibition | IC50 (µM) | Reference Compound (e.g., Trolox) IC50 (µM) |
| DPPH Radical Scavenging | e.g., 10, 50, 100, 250, 500 | Experimental Data | Calculated Value | e.g., 25 |
| ABTS Radical Scavenging | e.g., 10, 50, 100, 250, 500 | Experimental Data | Calculated Value | e.g., 15 |
| Cellular Antioxidant Activity | e.g., 1, 5, 10, 25, 50 | Experimental Data | EC50 (µM) | e.g., 5 |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
References
Troubleshooting & Optimization
optimizing yield and purity in 1-Nitroso-2,2,6,6-tetramethylpiperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 1-Nitroso-2,2,6,6-tetramethylpiperidine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient nitrosating agent, incorrect pH, or inadequate reaction time. | - Ensure a slight excess of the nitrosating agent (e.g., sodium nitrite) is used. - Adjust the pH to the optimal acidic range of 1-3 to ensure the formation of nitrous acid.[1] - Increase the reaction time, monitoring progress by TLC or other appropriate analytical methods. |
| Decomposition of the product: The product is sensitive to heat and light. | - Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of reagents and the reaction period.[1] - Protect the reaction mixture from light by using an amber glass flask or by wrapping the flask in aluminum foil. | |
| Side reactions: Competing diazotization and oxidation reactions can reduce the yield of the desired product.[1] | - Strict temperature control is crucial to disfavor side reactions.[1] - Control the stoichiometry of the reactants carefully. A slight excess of the amine (2,2,6,6-tetramethylpiperidine) can help drive the nitrosation to completion.[1] | |
| Product is an Oil Instead of a Solid | Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. | - Purify the crude product using vacuum distillation or column chromatography before attempting recrystallization. - Ensure the starting 2,2,6,6-tetramethylpiperidine is of high purity. |
| Residual solvent: Trapped solvent can lower the melting point. | - Dry the product thoroughly under vacuum. | |
| Low Purity of the Final Product | Ineffective purification: The chosen purification method may not be suitable for the impurities present. | - For larger scales, vacuum distillation is effective. A boiling point of 65–66°C at 0.3 mbar has been reported.[1] - For higher purity on a laboratory scale, recrystallization is preferred.[1] Consider using a solvent system like ethanol/water or hexanes. - A multi-step purification approach combining extraction, distillation, and/or recrystallization may be necessary. |
| Co-precipitation of impurities: During recrystallization, impurities may crystallize along with the product. | - Ensure the product is fully dissolved in the minimum amount of hot solvent. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities. | |
| Reaction Mixture Turns Brown or Black | Decomposition of the nitrosating agent or product: This can occur at higher temperatures or incorrect pH. | - Immediately check and adjust the temperature to 0-5°C. - Verify that the pH is in the acidic range (1-3).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and established method for synthesizing this compound?
A1: The most common method is the direct N-nitrosation of 2,2,6,6-tetramethylpiperidine (TMP).[1] This reaction typically involves treating TMP with a nitrosating agent, most commonly sodium nitrite (NaNO₂), in an acidic medium, such as hydrochloric acid (HCl), to generate the active nitrosating species, nitrous acid (HNO₂), in situ.[1]
Q2: Why is temperature control so critical during the synthesis?
A2: Strict temperature control, maintaining the reaction between 0 and 5°C, is crucial for several reasons.[1] Firstly, it minimizes the decomposition of the thermally sensitive this compound product. Secondly, it suppresses the formation of unwanted by-products from competing side reactions like diazotization and oxidation, which become more prevalent at higher temperatures.[1]
Q3: What is the optimal pH for the reaction, and how do I maintain it?
A3: A strongly acidic environment with a pH range of 1–3 is necessary for the efficient in-situ formation of nitrous acid from sodium nitrite.[1] The pH can be maintained by the slow, dropwise addition of a chilled solution of sodium nitrite to a cooled, acidic solution of 2,2,6,6-tetramethylpiperidine. The initial amount of acid should be calculated to maintain this pH range throughout the addition.
Q4: My product is a yellow oil. How can I get it to crystallize?
A4: If the product is an oil, it is likely due to the presence of impurities. Purification by vacuum distillation is a highly effective method to remove non-volatile impurities. Once a higher purity is achieved, recrystallization from a suitable solvent system, such as ethanol-water or hexanes, can be attempted. Slow cooling of the saturated solution is key to obtaining well-formed crystals.
Q5: What are the best methods for purifying the crude product?
A5: The two primary techniques for purification are vacuum distillation and recrystallization.[1]
-
Vacuum Distillation: This method is particularly effective for larger-scale purification and for removing non-volatile impurities. The boiling point of this compound is reported to be 65–66°C at a pressure of 0.3 mbar.[1]
-
Recrystallization: This is the preferred method for achieving high-purity crystals on a laboratory scale.[1] It relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
For challenging purifications, a combination of aqueous extraction to remove inorganic salts, followed by vacuum distillation and then recrystallization, can be employed.
Data Presentation
Table 1: Summary of Quantitative Data for this compound Synthesis and Purification
| Parameter | Value/Range | Notes |
| Reaction Temperature | 0 - 5 °C | Critical for minimizing side reactions and product decomposition.[1] |
| Reaction pH | 1 - 3 | Optimal for the formation of the nitrosating agent (nitrous acid).[1] |
| Boiling Point (Vacuum Distillation) | 65 - 66 °C @ 0.3 mbar | Effective for large-scale purification.[1] |
| Typical Yield of Precursor (2,2,6,6-Tetramethylpiperidine) | 83% | Reported for a specific synthesis method of the starting material. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the general principles of N-nitrosation of secondary amines.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,2,6,6-tetramethylpiperidine (1.0 molar equivalent) in deionized water and cool the solution to 0°C in an ice-salt bath.
-
Acidification: Slowly add concentrated hydrochloric acid (approximately 2.0 molar equivalents) to the stirred solution, ensuring the temperature remains below 5°C.
-
Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (1.1 molar equivalents) in a minimal amount of cold deionized water.
-
Nitrosation: Add the sodium nitrite solution dropwise to the acidic amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the reaction temperature between 0-5°C throughout the addition. The reaction mixture may turn yellow or green.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system) until the starting material is consumed.
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Workup - Washing: Combine the organic extracts and wash successively with cold deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a low temperature (<30°C) to obtain the crude product.
-
Purification:
-
Vacuum Distillation: Purify the crude product by vacuum distillation. Collect the fraction boiling at 65-66°C at a pressure of 0.3 mbar.[1]
-
Recrystallization: Alternatively, recrystallize the crude or distilled product from a suitable solvent such as ethanol/water or hexanes. Dissolve the product in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
purification techniques for 1-Nitroso-2,2,6,6-tetramethylpiperidine after synthesis
Welcome to the technical support center for the purification of 1-Nitroso-2,2,6,6-tetramethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the post-synthesis purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found after the synthesis of this compound?
A1: The most common synthesis method is the N-nitrosation of 2,2,6,6-tetramethylpiperidine using a nitrosating agent like sodium nitrite under acidic conditions.[1] Consequently, the primary impurities in the crude product are typically:
-
Unreacted 2,2,6,6-tetramethylpiperidine: The starting material for the synthesis.
-
Inorganic salts: Such as sodium chloride or sodium sulfate, depending on the acid and quenching agents used.
-
Oxidation by-products: The N-nitroso compound can be oxidized to form (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), a stable nitroxyl radical, especially if the reaction is not carried out under controlled temperature and atmospheric conditions.[1]
Q2: What is the visual appearance of crude versus purified this compound?
A2: The appearance can be a good initial indicator of purity.
-
Crude product: Often appears as a yellowish or brownish oil or a semi-solid due to the presence of impurities and residual solvents.
-
Purified product: Highly purified this compound is typically a pale yellow crystalline solid.
Q3: What are the recommended storage conditions for this compound?
A3: This compound is sensitive to heat, light, and acidic conditions. To ensure its stability, it should be stored in a cool, dark place, preferably in a refrigerator at 2-8°C, and under an inert atmosphere (e.g., argon or nitrogen).[2] Use of amber vials is recommended to protect it from light, which can cause photodecomposition.
Troubleshooting Guide
Issue 1: Low Yield After Recrystallization
Q: I performed a recrystallization using an ethanol/water mixture, but my final yield is very low. What could be the cause?
A: Low yields during recrystallization are a common issue and can stem from several factors:
-
Excessive Solvent: Using too much of the ethanol/water solvent system will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Solution: Before filtering, you can try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again. To check if a significant amount of product is still in the mother liquor, take a small sample of the filtrate and evaporate it to see if a substantial amount of solid residue forms.[3]
-
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize prematurely and be lost.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
-
-
Inappropriate Solvent Ratio: An incorrect ratio of ethanol to water can affect the solubility curve, leading to poor recovery.
-
Solution: The goal is to find a ratio where the compound is soluble in the hot solvent but sparingly soluble at low temperatures. This may require some optimization.
-
Issue 2: The Product "Oils Out" During Recrystallization
Q: During cooling, my product separated as an oil instead of forming crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase before crystallization.[3][4][5] This is often due to high impurity levels or if the melting point of the solute is lower than the temperature at which it becomes supersaturated.[6]
-
Solution 1: Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent (in this case, ethanol). Then, allow the solution to cool much more slowly. Slower cooling rates can promote proper crystal lattice formation.
-
Solution 2: Reduce the Supersaturation: Oiling out is often a consequence of the solution becoming supersaturated too quickly. By using a slightly larger volume of solvent, you can reduce the level of supersaturation at any given temperature.
-
Solution 3: Seeding: If you have a small amount of pure, crystalline product from a previous batch, you can add a "seed crystal" to the cooled solution to encourage crystallization.
-
Solution 4: Pre-purification: If oiling out persists, it may be due to a high concentration of impurities. In such cases, a preliminary purification step, such as column chromatography, might be necessary before attempting recrystallization.
Issue 3: The Purified Product is Discolored
Q: After purification, my product still has a yellow or brownish tint. Is this normal?
A: While the pure compound is a pale yellow, a significant yellow or brown discoloration may indicate the presence of impurities.
-
Possible Cause 1: Residual Impurities: The discoloration could be due to colored impurities that were not fully removed during a single purification step.
-
Solution: A second recrystallization may be necessary to achieve a higher purity and better color.
-
-
Possible Cause 2: Decomposition: this compound can decompose under excessive heat. If distillation was performed at too high a temperature or for a prolonged period, some degradation may have occurred.
-
Solution: Ensure that vacuum distillation is performed under a high vacuum to keep the boiling point low. For recrystallization, avoid prolonged heating of the solution.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 170.25 g/mol | [7] |
| Boiling Point | 65–66°C at 0.3 mbar | [1] |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography
While less common for large-scale purification, column chromatography can be effective for removing impurities that are difficult to separate by recrystallization.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is recommended. Start with a low polarity mixture, such as hexane/ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity if necessary. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Process Diagrams
References
mitigating by-product formation during nitrosation of 2,2,6,6-tetramethylpiperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate by-product formation during the nitrosation of 2,2,6,6-tetramethylpiperidine (TMP).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of N-nitroso-2,2,6,6-tetramethylpiperidine?
A1: The most common method is the direct N-nitrosation of 2,2,6,6-tetramethylpiperidine (TMP). This reaction is typically achieved by treating TMP with a nitrosating agent, such as sodium nitrite, under acidic conditions.[1] The acid facilitates the in-situ formation of the active nitrosating species, nitrous acid (HNO₂).[1]
Q2: What are the main by-products to be aware of during this reaction?
A2: The primary by-products of concern are oxidation and diazotization products.[1] The most significant oxidation product is the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] Due to the sterically hindered nature of the secondary amine in TMP, diazotization reactions are generally less common compared to less hindered amines.[1]
Q3: Why is temperature control so critical in this synthesis?
A3: Strict temperature control, typically maintaining the reaction between 0 and 5°C, is crucial to disfavor side reactions that lead to the formation of by-products.[1] Higher temperatures can increase the rate of unwanted oxidation and other side reactions.
Q4: What is the optimal pH for the nitrosation of 2,2,6,6-tetramethylpiperidine?
A4: The reaction is typically carried out under acidic conditions, with a pH range of 1-3 being optimal.[1] This pH range is necessary to generate the active nitrosating species, nitrous acid (HNO₂), from sodium nitrite. However, an excessively low pH should be avoided as it can lead to the protonation of the amine, which would reduce its nucleophilicity and slow down the desired reaction.[1]
Q5: How can I monitor the progress of the reaction and the formation of by-products?
A5: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) are standard methods for analyzing the reaction mixture.[1] These methods allow for the separation and identification of the desired N-nitroso product, unreacted starting material, and by-products like TEMPO.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-nitroso-2,2,6,6-tetramethylpiperidine | - Incomplete reaction. - Suboptimal pH. - Temperature too low, slowing the reaction rate excessively. - Inefficient extraction of the product. | - Use a slight excess of the amine (2,2,6,6-tetramethylpiperidine) to help drive the reaction to completion.[1] - Carefully monitor and maintain the pH in the optimal range of 1-3.[1] - Ensure the temperature is maintained between 0-5°C; avoid freezing the reaction mixture. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to ensure complete recovery of the product from the aqueous layer. |
| High levels of TEMPO by-product observed | - Reaction temperature was too high. - Presence of oxidizing agents. - Reaction exposed to air for prolonged periods. | - Strictly maintain the reaction temperature between 0 and 5°C.[1] - Ensure all reagents and solvents are free from oxidizing impurities. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1] |
| Presence of unreacted 2,2,6,6-tetramethylpiperidine | - Insufficient amount of nitrosating agent. - Reaction time was too short. - Poor mixing of the reactants. | - Use a slight molar excess of sodium nitrite. - Allow the reaction to stir for a sufficient amount of time at the recommended temperature. Monitor by TLC or LC-MS to confirm the consumption of the starting material. - Ensure vigorous stirring to maintain a homogenous reaction mixture, especially if there are multiple phases. |
| Difficulty in purifying the final product | - Presence of multiple by-products. - Emulsion formation during workup. | - Optimize the reaction conditions to minimize by-product formation from the outset. - For purification, column chromatography on silica gel is often effective. - To break emulsions during extraction, consider adding brine or allowing the mixture to stand for an extended period. |
Experimental Protocols
Optimized Protocol for Nitrosation of 2,2,6,6-Tetramethylpiperidine
This protocol is designed to maximize the yield of N-nitroso-2,2,6,6-tetramethylpiperidine while minimizing the formation of by-products.
Materials:
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,6,6-tetramethylpiperidine (1.0 eq) in deionized water and cool the flask in an ice bath to 0°C.
-
Slowly add concentrated hydrochloric acid to adjust the pH to approximately 2. Maintain the temperature at 0-5°C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred solution of TMP hydrochloride over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitroso-2,2,6,6-tetramethylpiperidine.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Analytical Method for Product and By-product Analysis
Instrumentation: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS).
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content to elute both the starting material and the products. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the masses of 2,2,6,6-tetramethylpiperidine, N-nitroso-2,2,6,6-tetramethylpiperidine, and TEMPO. |
Visualizations
Caption: Reaction pathway for the nitrosation of 2,2,6,6-tetramethylpiperidine.
Caption: Experimental workflow for the synthesis of N-nitroso-2,2,6,6-tetramethylpiperidine.
References
challenges in handling and storing 1-Nitroso-2,2,6,6-tetramethylpiperidine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the challenges associated with handling and storing 1-Nitroso-2,2,6,6-tetramethylpiperidine. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Visible degradation of the compound (e.g., color change, precipitation). | Exposure to light, elevated temperatures, or acidic conditions. | Store the compound in a freezer (-20°C to -80°C) in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. Prepare solutions fresh and use them immediately. |
| Inconsistent or unexpected experimental results. | Degradation of the compound in solution, leading to lower effective concentrations. | Prepare solutions in aprotic solvents if possible. For aqueous solutions, use buffers with a pH close to neutral and work quickly. Always verify the purity of the compound before use, especially if it has been stored for an extended period. |
| Low yield or formation of byproducts during reactions. | The inherent instability of the nitroso group, which can lead to side reactions. | When using this compound as a reactant or precursor, maintain a low reaction temperature (0-5°C) to minimize decomposition and the formation of unwanted byproducts.[1] |
| Difficulty in purifying the compound. | The compound's susceptibility to degradation during purification processes. | Employ gentle purification techniques such as column chromatography at low temperatures. Avoid acidic conditions during workup and purification steps. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the ideal storage conditions for this compound? For long-term storage, it is recommended to store the compound in a freezer at temperatures between -20°C and -80°C.[2] The container should be tightly sealed to prevent moisture ingress and the headspace should be filled with an inert gas like argon or nitrogen to prevent oxidation.[2] It is crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil.[2]
-
How should I handle the compound in the laboratory? Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4] Avoid inhalation of any dust or vapors.[3]
-
Can I store solutions of this compound? It is highly recommended to prepare solutions fresh for each experiment due to the compound's limited stability in most solvents. If a solution must be stored for a short period, it should be kept at a low temperature (2-8°C) and protected from light. The stability of the compound in solution is highly dependent on the solvent and pH.
Stability and Degradation
-
What factors contribute to the degradation of this compound? The primary factors leading to degradation are exposure to elevated temperatures, light (photodegradation), and acidic conditions. The nitroso group is susceptible to both thermal and hydrolytic cleavage.
-
How stable is this compound in aqueous solutions? The compound has limited stability in aqueous solutions, particularly under acidic conditions (pH 1-3), which can accelerate its decomposition.[1] For applications requiring aqueous media, it is best to work at a neutral pH and to minimize the time the compound is in solution.
-
Is this compound sensitive to light? Yes, similar to other nitroso compounds, this compound is expected to be photosensitive. Photochemical decomposition can occur upon exposure to UV or visible light.[5] Therefore, all handling and storage should be performed under conditions that protect it from light.
Quality Control
-
How can I check the purity of my this compound sample? The purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[6] It is advisable to use a validated HPLC method to ensure accurate quantification of the parent compound and any potential degradation products.
Experimental Protocols
Protocol for Stability Testing in Aqueous Buffer
This protocol outlines a general procedure to assess the hydrolytic stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of the compound as a function of time for each pH and determine the degradation rate constant and half-life.
Caption: A schematic outlining the procedure for determining the purity of the compound using HPLC.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide a template for organizing experimentally determined data. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Thermal Stability Data
| Temperature (°C) | Solvent | Half-life (t½) | Degradation Rate Constant (k) |
| Data not available | |||
| Data not available | |||
| Data not available |
Table 2: Hydrolytic Stability Data
| pH | Buffer | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 3: Photostability Data
| Light Source | Intensity | Solvent | Half-life (t½) | Degradation Rate Constant (k) |
| Data not available | ||||
| Data not available | ||||
| Data not available |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Users should always refer to the specific Safety Data Sheet (SDS) for this compound and conduct their own risk assessments before handling or using this compound.
References
- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. Photochemical generation of the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical from caged nitroxides by near-infrared two-photon irradiation and its cytocidal effect on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clearsynth.com [clearsynth.com]
overcoming solubility issues of 1-Nitroso-2,2,6,6-tetramethylpiperidine in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming solubility challenges encountered when working with 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (N-TEMPO) is a nitrosamine derivative used in various chemical and biological applications, often as a precursor to the stable nitroxyl radical, TEMPO.[1][2] Its unique structure, while useful, presents solubility challenges, particularly in aqueous or protic solvents where it has limited stability and can undergo rapid hydrolytic decomposition.[3]
Q2: In which solvents is N-TEMPO most soluble and stable?
A2: N-TEMPO exhibits excellent solubility and stability in most common organic aprotic solvents.[3] These include chloroform, dichloromethane, tetrahydrofuran (THF), ethyl acetate, acetonitrile, and dimethyl sulfoxide (DMSO).[3] Polar aprotic solvents are often preferred for their ability to maintain the compound's structural integrity for extended periods.[3]
Q3: Can I use N-TEMPO in aqueous solutions?
A3: Using N-TEMPO directly in aqueous solutions is challenging due to its limited stability and tendency to hydrolyze.[3] If aqueous media are required, it is crucial to prepare fresh solutions and consider using a co-solvent. The pH of the aqueous solution is also a critical factor, as acidic conditions can significantly accelerate decomposition.[3]
Q4: How should I prepare a stock solution of N-TEMPO?
A4: It is recommended to prepare stock solutions in a high-quality, dry, polar aprotic solvent such as DMSO or acetonitrile.[3] These solvents offer both good solubility and enhanced stability. Solutions should be prepared fresh whenever possible. For long-term storage, consult the manufacturer's guidelines and consider storage at low temperatures under an inert atmosphere.
Troubleshooting Guide for Solubility Issues
This section addresses specific problems that may arise during experiments involving N-TEMPO.
Problem: My N-TEMPO is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | N-TEMPO has poor solubility in water and some protic solvents. Switch to a recommended aprotic organic solvent like DMSO, acetonitrile, or dichloromethane.[3] |
| Low Temperature | Solubility can decrease at lower temperatures. Try gentle warming of the solution. However, be cautious as excessive heat can lead to degradation. |
| Solution is Saturated | You may have exceeded the solubility limit of the solvent. Try adding more solvent to the mixture. |
Problem: My N-TEMPO dissolved initially but then precipitated out of solution.
| Possible Cause | Troubleshooting Steps |
| Change in Temperature | A decrease in ambient temperature can cause a previously dissolved compound to precipitate. Try gently re-warming the solution. |
| Solvent Evaporation | If the experiment is lengthy or left open to the air, solvent evaporation can increase the concentration and lead to precipitation. Ensure your experimental setup is properly sealed. |
| Addition of an Anti-Solvent | If you added another liquid in which N-TEMPO is not soluble (e.g., water), this can cause it to crash out of solution. This is a common issue when adding a stock solution in an organic solvent to an aqueous buffer. To mitigate this, try adding the stock solution slowly while vigorously stirring the buffer. |
Problem: My experiment is giving inconsistent results, possibly due to degradation.
| Possible Cause | Troubleshooting Steps |
| Decomposition in Protic/Aqueous Solvents | N-TEMPO is unstable in water and protic solvents, leading to decomposition.[3] Always prepare these solutions immediately before use. Do not store them. |
| Acidic Conditions | The compound degrades rapidly under acidic conditions.[3] Ensure your reaction medium is not acidic, or buffer it to a neutral or slightly alkaline pH if the experiment allows. |
| Use of Old Stock Solutions | Even in aprotic solvents, very old stock solutions may have degraded. It is best practice to use freshly prepared solutions for sensitive experiments. |
Solubility and Stability Data
| Solvent Type | Examples | Solubility | Stability | Key Considerations |
| Polar Aprotic | DMSO, Acetonitrile, THF | Excellent | Excellent | Recommended for stock solutions. Offers the best combination of solubility and stability.[3] |
| Non-Polar Organic | Chloroform, Dichloromethane | Excellent | Good | Useful for many organic reactions.[3] |
| Protic | Water, Ethanol, Methanol | Moderate to Limited | Poor | Prone to gradual hydrolytic decomposition.[3] Solutions should be made fresh. |
| Aqueous (Acidic) | pH < 7 Buffers | Limited | Very Poor | Rapid decomposition occurs.[3] Avoid acidic conditions if possible. |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of N-TEMPO in DMSO
Materials:
-
This compound (MW: 170.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Vortex mixer or sonicator
Methodology:
-
Calculate the required mass: To prepare 10 mL of a 10 mM solution, calculate the mass of N-TEMPO needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 170.25 g/mol = 0.017025 g (or 17.03 mg)
-
-
Weigh the compound: Accurately weigh out approximately 17.03 mg of N-TEMPO using an analytical balance and transfer it carefully into a 10 mL volumetric flask.
-
Dissolve the compound: Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.
-
Ensure complete dissolution: Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer at a moderate speed or sonicate for a few minutes until all solid particles are dissolved.
-
Adjust to final volume: Once the solid is completely dissolved, carefully add anhydrous DMSO until the bottom of the meniscus reaches the 10 mL calibration mark on the flask.
-
Homogenize the solution: Cap the flask securely and invert it several times to ensure the solution is homogeneous.
-
Storage: Use the solution immediately for best results. If short-term storage is necessary, store in a tightly sealed container at 2-8°C, protected from light.
Visual Guides and Workflows
Caption: Troubleshooting workflow for N-TEMPO solubility problems.
Caption: Experimental workflow for preparing an N-TEMPO stock solution.
Caption: N-TEMPO stability in aprotic versus protic solvents.
References
Technical Support Center: Interpreting Complex EPR Spectra of 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TMP) Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TMP) as a spin trap for electron paramagnetic resonance (EPR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-TMP) and why is it used in EPR?
A1: this compound (N-TMP) is a C-nitroso spin trapping agent. Spin traps are molecules that react with short-lived, highly reactive free radicals to form more stable, persistent radical adducts that can be readily detected and characterized by EPR spectroscopy.[1] N-TMP is particularly useful for trapping carbon-centered radicals.[2][3]
Q2: What are the basic principles of interpreting an EPR spectrum from an N-TMP adduct?
A2: The interpretation of an N-TMP adduct EPR spectrum is primarily based on the analysis of hyperfine splitting patterns. The interaction of the unpaired electron with the nitrogen nucleus of the nitroxide group and other nearby magnetic nuclei (e.g., protons on the trapped radical) splits the EPR signal into a characteristic multiplet. The number of lines, their spacing (hyperfine coupling constant, a), and their relative intensities provide information about the structure of the trapped radical.[1]
Q3: How does the solvent affect the EPR spectrum of an N-TMP adduct?
A3: The solvent can significantly influence the EPR spectrum. Polar solvents can stabilize the charge separation in the N-O bond of the nitroxide, leading to an increase in the nitrogen hyperfine coupling constant (aN) and a decrease in the g-factor. The viscosity of the solvent also affects the tumbling rate of the adduct, which can lead to line broadening.
Q4: What is the significance of the g-factor in the EPR spectrum?
A4: The g-factor is a dimensionless constant that is characteristic of the radical and its electronic environment. For most organic radicals, the g-factor is close to that of a free electron (approximately 2.0023). Deviations from this value can provide information about the distribution of the unpaired electron within the molecule.
Q5: Can N-TMP trap all types of radicals?
A5: N-TMP is most effective for trapping carbon-centered radicals.[2][3] While it can react with other types of radicals, the resulting adducts may be less stable or produce less informative spectra. For oxygen-centered radicals, other spin traps like DMPO are often preferred.[4]
Troubleshooting Guides
Issue 1: The EPR spectrum has an unexpected number of lines.
Possible Causes:
-
Trapping of multiple radical species: The reaction may be generating more than one type of radical, leading to a superposition of different EPR spectra.
-
Isotropic vs. anisotropic conditions: If the sample is frozen or the adduct is tumbling slowly, anisotropic effects can lead to a more complex spectrum than the simple isotropic spectrum observed in low-viscosity solutions.
-
Second-order splitting effects: At low magnetic fields, second-order effects can sometimes introduce additional lines into the spectrum.
-
Adduct degradation: The initial spin adduct may be unstable and decompose into a secondary radical species with a different EPR spectrum.
Troubleshooting Steps:
-
Review the reaction chemistry: Carefully consider all possible radical-generating pathways in your experimental system to anticipate the potential radical species that could be trapped.
-
Vary experimental conditions: Change the temperature or solvent to see if the spectral complexity changes. A temperature increase might lead to a better-resolved isotropic spectrum if slow tumbling was the issue.
-
Use computational simulation: Simulate the spectra of suspected radical adducts using software that can predict hyperfine coupling constants. Compare the simulated spectra to your experimental data.
-
Employ isotopic substitution: If possible, use isotopically labeled precursors (e.g., with deuterium or 13C) to help identify the origin of specific hyperfine couplings.
Issue 2: The EPR signal is very broad and poorly resolved.
Possible Causes:
-
High radical concentration: At high concentrations, spin-spin interactions can lead to significant line broadening.
-
Slow tumbling: In viscous solutions or when the adduct is large, slow tumbling can result in anisotropic broadening.[5]
-
Presence of oxygen: Dissolved molecular oxygen is paramagnetic and can broaden EPR signals.
-
Unresolved hyperfine couplings: Multiple small, unresolved hyperfine couplings can contribute to the overall line width.
Troubleshooting Steps:
-
Dilute the sample: If possible, reduce the concentration of the spin adduct to minimize spin-spin interactions.
-
Decrease the solvent viscosity: Use a less viscous solvent or increase the temperature to promote faster tumbling.
-
Degas the sample: Remove dissolved oxygen by bubbling with an inert gas (e.g., nitrogen or argon) before acquiring the spectrum.
-
Use advanced EPR techniques: Techniques like Electron Nuclear Double Resonance (ENDOR) can sometimes resolve very small hyperfine couplings that are not apparent in the standard EPR spectrum.
Issue 3: The signal-to-noise ratio is very low.
Possible Causes:
-
Low concentration of the spin adduct: The rate of radical generation may be too low, or the spin trap concentration may be insufficient.
-
Short half-life of the spin adduct: The N-TMP adduct may be unstable under the experimental conditions.
-
Improper EPR instrument settings: The microwave power, modulation amplitude, or other instrument parameters may not be optimized.
-
Sample geometry: The sample may not be positioned correctly in the EPR cavity.
Troubleshooting Steps:
-
Increase the spin trap concentration: Ensure that the concentration of N-TMP is sufficient to efficiently trap the generated radicals.
-
Optimize the timing of the measurement: If the adduct is known to be unstable, acquire the spectrum as soon as possible after radical generation.
-
Optimize EPR parameters: Carefully tune the microwave power to avoid saturation, and adjust the modulation amplitude to maximize signal intensity without introducing broadening.
-
Check the sample positioning: Ensure the sample is centered in the most sensitive region of the EPR cavity.
Issue 4: The spectrum shows features that are not from the expected adduct (spectral artifacts).
Possible Causes:
-
Decomposition of the spin trap: N-TMP itself can be light-sensitive or react with other components in the system to produce paramagnetic species. C-nitroso compounds can also undergo an "ene" reaction in the presence of alkenes, which can lead to the formation of a nitroxide that is not a true spin adduct.[6]
-
Impurities in the spin trap or solvent: Paramagnetic impurities can give rise to spurious signals.
-
In-source decay of the adduct: The spin adduct may fragment within the EPR spectrometer, particularly if a heated inlet is used in conjunction with a mass spectrometer.
Troubleshooting Steps:
-
Run a control experiment: Acquire an EPR spectrum of the N-TMP solution under the same experimental conditions but without the radical source to check for signals from the spin trap itself.
-
Purify the spin trap and solvents: Ensure the purity of all reagents used in the experiment.
-
Modify the experimental setup: If using a hyphenated technique like LC-EPR-MS, adjust the conditions to minimize the possibility of adduct decomposition.
Quantitative Data
Table 1: Representative Hyperfine Coupling Constants for Nitroxide Radicals
| Radical Adduct | Spin Trap | Solvent | aN (G) | Other Couplings (G) |
| N-TMP Radical Cation | - | Acetonitrile | 45.0 | Long-range H couplings |
| Methyl Adduct | 2-methyl-2-nitrosopropane | Benzene | 15.15 | - |
| Methyl Adduct | 2-methyl-2-nitrosopropane | Methanol | 16.03 | - |
| Benzyl Adduct | 2-methyl-2-nitrosopropane | Benzene | 14.25 | aH = 7.75 (2H) |
| Benzyl Adduct | 2-methyl-2-nitrosopropane | Methanol | 14.50 | aH = 8.06 (2H) |
Experimental Protocols
General Protocol for Spin Trapping with N-TMP
-
Preparation of the N-TMP Solution:
-
Dissolve N-TMP in the desired solvent to a final concentration typically in the range of 10-100 mM. The solvent should be chosen based on the solubility of the reactants and its compatibility with the experimental system.
-
Protect the solution from light, as C-nitroso compounds can be light-sensitive.
-
-
Sample Preparation:
-
Combine the radical generating system (e.g., chemical reaction, photochemical initiation, biological system) with the N-TMP solution in an appropriate sample tube (e.g., a quartz EPR tube or a capillary tube).
-
The final concentration of N-TMP should be optimized to efficiently trap the radicals without causing significant line broadening.
-
Degas the sample by bubbling with a stream of inert gas (e.g., nitrogen or argon) for several minutes to remove dissolved oxygen.
-
-
EPR Measurement:
-
Place the sample tube in the EPR cavity, ensuring it is properly centered.
-
Tune the EPR spectrometer to the resonant frequency of the cavity.
-
Set the initial instrument parameters:
-
Microwave Power: Start with a low power (e.g., 1-2 mW) to avoid saturation and gradually increase to find the optimal power for maximum signal without distortion.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Start with a small value (e.g., 0.1 G) and increase until the signal is maximized without introducing broadening.
-
Sweep Width: Choose a sweep width that is wide enough to encompass the entire spectrum.
-
Sweep Time and Time Constant: These parameters should be chosen to achieve an adequate signal-to-noise ratio. Multiple scans can be accumulated to improve the signal-to-noise.
-
-
-
Data Analysis:
-
Measure the magnetic field positions of the spectral lines.
-
Determine the g-factor using a standard with a known g-value.
-
Measure the hyperfine coupling constants from the line spacings.
-
Simulate the spectrum using the experimentally determined parameters to confirm the assignment of the trapped radical.
-
Visualizations
Caption: Experimental workflow for EPR spin trapping with N-TMP.
Caption: Logical flow for interpreting EPR spectra of N-TMP adducts.
References
Technical Support Center: 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO) Stability in Protic Solvents
Welcome to the technical support center for 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolytic decomposition of N-TEMPO in protic solvents during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (N-TEMPO) and why is its stability a concern?
A1: this compound, a derivative of the well-known radical TEMPO, is a chemical compound used in various research applications. However, as an N-nitrosamine, it is susceptible to hydrolytic decomposition, particularly in protic solvents (e.g., water, alcohols). This degradation can impact the accuracy and reproducibility of experiments by altering the concentration of the active compound and introducing impurities.
Q2: What are the primary factors that influence the hydrolytic decomposition of N-TEMPO?
A2: The stability of N-TEMPO in protic solvents is primarily influenced by:
-
pH: The compound is highly unstable in acidic conditions and generally more stable in neutral to alkaline solutions.
-
Solvent Type: Protic solvents, which can donate protons (H+), facilitate the decomposition of N-TEMPO. Aprotic solvents are generally preferred for enhanced stability.
-
Temperature: Higher temperatures typically accelerate the rate of decomposition.
-
Light Exposure: N-nitrosamines can be sensitive to light, particularly UV light, which can induce degradation.
-
Buffer System: The type and concentration of the buffer used can significantly impact the stability of N-TEMPO.
Q3: What are the typical degradation products of N-TEMPO in protic solvents?
A3: The hydrolytic decomposition of N-TEMPO in protic solvents, particularly under acidic conditions, primarily proceeds through denitrosation. This process involves the cleavage of the N-NO bond, leading to the formation of 2,2,6,6-tetramethylpiperidine and nitrous acid (or its conjugate base, nitrite). Other potential degradation products can arise from further reactions of these initial products.
Troubleshooting Guides
Issue 1: Rapid degradation of N-TEMPO is observed in an aqueous solution.
Cause: This is likely due to the acidity of the aqueous medium. N-TEMPO is known to decompose rapidly in acidic aqueous solutions.
Solution:
-
pH Adjustment: Ensure the pH of your aqueous solution is neutral or slightly alkaline (pH 7-8). Use a suitable buffer system to maintain the desired pH throughout your experiment.
-
Buffer Selection: Phosphate buffers have been shown to be more effective at inhibiting the formation of some N-nitrosamines compared to citrate buffers. Consider using a phosphate buffer system.
-
Temperature Control: Conduct your experiments at the lowest temperature compatible with your protocol to slow down the decomposition rate.
-
Light Protection: Protect your solution from light by using amber vials or covering your glassware with aluminum foil.
Issue 2: N-TEMPO appears to be unstable in alcoholic solvents (e.g., methanol, ethanol).
Cause: Alcohols are protic solvents and can contribute to the hydrolytic decomposition of N-TEMPO, although the rate may differ from that in water.
Solution:
-
Use Anhydrous Solvents: If possible, use anhydrous (water-free) alcoholic solvents to minimize the extent of hydrolysis.
-
Minimize Water Content: If using aqueous alcohol mixtures, use the lowest possible water content that your experimental conditions allow.
-
pH Control: Even in alcoholic solutions, trace amounts of acid can catalyze decomposition. Consider the use of a non-aqueous buffer system or the addition of a small amount of a non-nucleophilic base to neutralize any acidic impurities.
-
Alternative Solvents: If your experiment allows, consider switching to a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) for significantly improved stability.
Quantitative Data Summary
The stability of N-TEMPO is highly dependent on the pH of the solution. The following table summarizes the available quantitative data on its decomposition.
| pH | Solvent | Half-life (t½) | Temperature | Reference |
| 2.0 | Aqueous | 1.2 - 2.1 minutes | Not Specified | [1] |
| Neutral/Alkaline | Aqueous | Stable for >14 days (in the dark) | Room Temp | [2] |
Note: Data for N-nitrosopiperidine is used as a proxy for neutral/alkaline stability due to the lack of specific data for N-TEMPO under these conditions.
Experimental Protocols
Protocol 1: General Procedure for Enhancing N-TEMPO Stability in Protic Solvents
-
Solvent Preparation:
-
For aqueous solutions, use deionized water and freshly prepare all solutions.
-
For alcoholic solvents, use anhydrous grade solvents where possible.
-
-
Buffer Preparation:
-
Prepare a phosphate buffer solution (e.g., 0.1 M sodium phosphate) and adjust to the desired pH (recommended range: 7.0 - 8.0) using phosphoric acid or sodium hydroxide.
-
-
N-TEMPO Solution Preparation:
-
Dissolve N-TEMPO in the prepared buffered protic solvent at the desired concentration.
-
Prepare the solution immediately before use.
-
-
Experimental Conditions:
-
Maintain the experimental temperature as low as practically possible.
-
Protect the solution from light at all times by using amber glassware or by wrapping the container in aluminum foil.
-
-
Monitoring Stability (Optional):
-
To monitor the stability of N-TEMPO over the course of your experiment, an analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used. (See Protocol 2).
-
Protocol 2: HPLC-UV Method for Monitoring N-TEMPO Decomposition
This protocol provides a general guideline for developing an HPLC-UV method to quantify N-TEMPO and its primary degradation product, 2,2,6,6-tetramethylpiperidine. Method optimization and validation are crucial for accurate results.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 7.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both N-TEMPO and its degradation products have reasonable absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength (N-nitrosamines typically have a UV absorbance maximum around 230-240 nm and a weaker one around 330-350 nm).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare standard solutions of both N-TEMPO and 2,2,6,6-tetramethylpiperidine in the mobile phase or a compatible solvent to determine their retention times and create calibration curves for quantification.
-
Sample Analysis: Inject aliquots of your experimental solution at different time points to monitor the decrease in the N-TEMPO peak area and the increase in the degradation product peak area.
Visualizations
Hydrolytic Decomposition Pathway of N-TEMPO
Caption: Proposed hydrolytic decomposition pathway of N-TEMPO in protic solvents under acidic conditions.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of N-TEMPO in a protic solvent.
References
Validation & Comparative
A Comparative Guide to Nitroso Spin Traps: 1-Nitroso-2,2,6,6-tetramethylpiperidine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the field of free radical biology and chemistry, the detection and characterization of short-lived radical species are paramount. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, stands as a definitive method for this purpose. Among the various classes of spin traps, nitroso compounds offer unique advantages, particularly in providing detailed information about the trapped radical. This guide provides an objective comparison of 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TMP) with other commonly used nitroso spin traps, namely 2-methyl-2-nitrosopropane (MNP) and 2,4,6-tri-tert-butylnitrosobenzene (TTBNB), supported by available experimental data.
Introduction to Nitroso Spin Traps
Nitroso compounds function as spin traps by reacting with transient radicals to form stable nitroxide radicals, termed spin adducts. A key feature of nitroso spin traps is that the trapped radical is directly bonded to the nitrogen atom of the nitroso group. This proximity often results in hyperfine splittings in the EPR spectrum from the magnetic nuclei of the trapped radical, providing valuable structural information to aid in its identification.[1]
Performance Comparison of Nitroso Spin Traps
The efficacy of a spin trap is determined by several factors, including its rate of reaction with radicals (spin trapping efficiency), the stability of the resulting spin adduct, and the information content of the EPR spectrum.
This compound (N-TMP)
This compound is a sterically hindered nitroso compound. While it is widely recognized as a precursor in the synthesis of the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), its application as a spin trap is less documented in readily available literature.[2][3] The steric hindrance from the four methyl groups is thought to influence its reactivity and the stability of its spin adducts.[2] A notable characteristic is the exceptionally large nitrogen hyperfine splitting constant observed for its electrochemically generated radical cation.[4]
2-Methyl-2-nitrosopropane (MNP)
Also known as tert-nitrosobutane, MNP is a widely used spin trap, particularly for carbon-centered radicals.[5] It is a blue liquid in its monomeric form, which is the active spin trapping species.[5] MNP has been successfully used to trap a variety of radicals, and the hyperfine splitting constants of its spin adducts are well-documented for different trapped species.[6]
2,4,6-tri-tert-butylnitrosobenzene (TTBNB)
TTBNB is an aromatic nitroso spin trap known for its high stability and its utility in trapping persistent radicals. A unique feature of TTBNB is its ability to form two types of spin adducts: the expected nitroxide adducts from radical addition to the nitrogen atom, and anilino-type adducts from addition to the oxygen atom. The type of adduct formed can depend on the nature of the trapped radical.
Quantitative Data Comparison
Comprehensive quantitative data, especially for N-TMP as a spin trap, is scarce in the literature. The following table summarizes the available data for comparison.
| Spin Trap | Trapped Radical | Rate Constant (M⁻¹s⁻¹) | Spin Adduct Half-life | Hyperfine Splitting Constants (Gauss) |
| MNP | Hydroxyl (•OH) | (1.3 ± 0.9) x 10¹⁰[7] | - | aN = 15.3, aH = 1.6 (for •CH3 adduct)[6] |
| Methyl (•CH₃) | - | - | aN = 15.00, aH = 1.73 (in Benzene)[6] | |
| Benzyl | - | - | aN = 14.50, aH(2H) = 8.06 (in Benzene)[6] | |
| TTBNB | Trifluoromethyl (•CF₃) | - | - | aN = 12.42, aF(3F) = 9.42[8] |
| Acetylmethyl | - | - | aN = 13.94, aH(2H) = 14.52, aH(1H) = 1.0[8] | |
| N-TMP | Data not available | Data not available | Data not available | aN = 45.0 (for radical cation)[4] |
Note: The hyperfine splitting constants can vary depending on the solvent and temperature.
Experimental Protocols
The following provides a general methodology for spin trapping experiments using nitroso compounds, which can be adapted for specific applications.
General Protocol for EPR Spin Trapping with Nitroso Compounds
1. Reagent Preparation:
-
Spin Trap Solution: Prepare a stock solution of the nitroso spin trap (e.g., MNP, TTBNB, or N-TMP) in a suitable solvent (e.g., deoxygenated benzene, toluene, or an appropriate buffer for aqueous systems). The concentration will depend on the specific experiment and the expected radical concentration, but typically ranges from 10 to 100 mM. Due to the tendency of some nitroso compounds like MNP to exist as a dimer, it's important to ensure the monomeric (active) form is present.[5] For MNP, this can be achieved by gentle warming or allowing the solution to equilibrate.[5]
-
Radical Generating System: Prepare the system that will generate the radical of interest. This could be a chemical reaction (e.g., Fenton reaction for hydroxyl radicals), a photochemical reaction, or a biological system.
2. Spin Trapping Reaction:
-
In an appropriate reaction vessel, combine the radical generating system with the spin trap solution.
-
The reaction should be carried out under controlled conditions (e.g., temperature, atmosphere). For oxygen-sensitive radicals, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
3. EPR Spectroscopy:
-
Transfer an aliquot of the reaction mixture to a suitable EPR sample tube (e.g., a quartz flat cell for aqueous samples).
-
Record the EPR spectrum using an X-band EPR spectrometer. Typical instrument settings are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: Non-saturating power level, typically 5-20 mW.
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: Optimized for resolution, typically 0.1-1.0 G.
-
Sweep Width: Appropriate for the expected spectrum, e.g., 100 G.
-
Time Constant and Sweep Time: Chosen to achieve a good signal-to-noise ratio.
-
-
The spectrum should be recorded as a function of time to monitor the formation and decay of the spin adduct.
4. Data Analysis:
-
Simulate the experimental EPR spectrum to determine the hyperfine splitting constants (a-values) and the g-factor.
-
Compare the obtained spectral parameters with literature values to identify the trapped radical.
-
The stability of the spin adduct can be assessed by monitoring the decay of the EPR signal intensity over time and calculating the half-life.
Signaling Pathways and Experimental Workflows
The application of spin trapping is crucial in elucidating mechanisms involving radical intermediates. Below are diagrams representing a general experimental workflow for spin trapping and a simplified signaling pathway where radical detection is important.
Caption: General workflow for a spin trapping experiment.
Caption: Simplified signaling pathway of radical-induced cellular damage.
Conclusion
Nitroso spin traps are invaluable tools for the detailed characterization of radical intermediates. While MNP and TTBNB are well-established with a considerable amount of supporting data, the potential of this compound as a spin trap remains an area for further investigation. Its sterically hindered structure may offer unique selectivity and adduct stability. Researchers are encouraged to explore the utility of N-TMP in their specific systems, contributing to a more comprehensive understanding of its performance in comparison to other nitroso spin traps. The choice of spin trap will ultimately depend on the specific radical of interest, the experimental system, and the desired information.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. E.s.r. spectrum of the N-nitroso-2,2,6,6-tetramethylpiperidine radical cation electrochemically generated in solution - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-Methyl-2-nitrosopropane - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Spin Trapping Agents: DMPO vs. Alternative Probes
In the field of free radical research, the selection of an appropriate spin trapping agent is paramount for the accurate detection and characterization of reactive oxygen species (ROS) and other transient radicals. This guide provides a detailed comparison of the widely used spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), with another popular nitrone spin trap, α-phenyl-N-tert-butylnitrone (PBN), and the stable radical probe, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives. This comparison is intended to assist researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.
Fundamental Properties of Spin Trapping Agents
Spin traps are diamagnetic molecules that react with transient free radicals to form more stable, paramagnetic spin adducts. These adducts can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. The ideal spin trap exhibits high reactivity towards the radical of interest, forms a stable and informative spin adduct, and possesses favorable biological and chemical properties.
Comparative Performance: DMPO vs. PBN and TEMPO Derivatives
The choice of a spin trapping agent is dictated by the specific experimental context, including the type of radical being investigated, the biological system under study, and the analytical techniques employed. Below is a detailed comparison of DMPO, PBN, and TEMPO-based compounds across several key performance metrics.
Quantitative Comparison of Key Parameters
| Parameter | DMPO (5,5-dimethyl-1-pyrroline N-oxide) | PBN (α-phenyl-N-tert-butylnitrone) | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) & Derivatives |
| Spin Adduct Stability | Generally moderate. DMPO/•OOH and DMPO/•OH adducts have half-lives of minutes. | Generally more stable than DMPO adducts, with half-lives that can extend to hours. | As a stable radical, it does not form adducts in the same manner. Its reduced form (TEMPOL-H) can react with radicals, and the resulting TEMPO is very stable. |
| Reaction Kinetics | High rate constants for trapping superoxide (k ≈ 10-58 M⁻¹s⁻¹) and hydroxyl radicals (k ≈ 1.5-3.4 x 10⁹ M⁻¹s⁻¹). | Lower rate constants for trapping superoxide and hydroxyl radicals compared to DMPO. | Reacts rapidly with carbon-centered radicals. TEMPOL's reaction with hydroxyl radicals is diffusion-controlled. |
| Specificity | Provides highly informative EPR spectra that can distinguish between different trapped radicals (e.g., •OH, •OOH). | EPR spectra are often less informative, making it difficult to distinguish between different oxygen-centered radicals. | Does not provide specific adduct information for transient radicals. Its presence indicates radical activity. |
| Biological Compatibility | Generally well-tolerated in biological systems. Can be metabolized. | Can be toxic at higher concentrations and is metabolized to phenyl-t-butyl-hydroxylamine. | Generally well-tolerated and can have antioxidant properties. TEMPOL is often used in biological studies. |
| Solubility | Highly soluble in aqueous solutions. | Soluble in organic solvents, with limited solubility in aqueous solutions. | TEMPO has limited water solubility, but derivatives like TEMPOL are more water-soluble. |
Experimental Protocols: A Representative Application
Detection of Superoxide in a Cellular System using DMPO
This protocol outlines a typical experiment for detecting superoxide production in cultured cells using DMPO and EPR spectroscopy.
-
Cell Culture: Plate cells (e.g., macrophages, endothelial cells) in a suitable culture dish and grow to the desired confluence.
-
Cell Stimulation: Induce oxidative stress by treating the cells with a stimulating agent (e.g., phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS)).
-
Spin Trapping: Add DMPO to the cell culture medium at a final concentration of 50-100 mM. Incubate for a specific period (e.g., 15-30 minutes) at 37°C.
-
Sample Collection: Carefully collect the cell culture supernatant.
-
EPR Spectroscopy: Transfer the supernatant to a flat cell or capillary tube suitable for EPR analysis.
-
Data Acquisition: Record the EPR spectrum at room temperature. The characteristic 1:2:2:1 quartet spectrum of the DMPO/•OOH adduct confirms the presence of superoxide.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway leading to ROS production and a general workflow for spin trapping experiments.
Caption: A simplified signaling pathway illustrating the activation of NADPH oxidase and subsequent superoxide production following cellular stimulation.
Caption: A generalized experimental workflow for the detection of free radicals using spin trapping and EPR spectroscopy.
Concluding Remarks
DMPO remains a preferred spin trap for many applications due to its high reactivity with common ROS and the informative nature of its spin adduct EPR spectra, which allows for the specific identification of the parent radical. Its high aqueous solubility also makes it well-suited for biological studies.
PBN , while forming more stable spin adducts, suffers from less informative EPR spectra and lower trapping rates for certain radicals compared to DMPO. Its limited water solubility can also pose challenges in biological systems.
TEMPO and its derivatives, such as TEMPOL , are not classical spin traps but are valuable tools for detecting radical formation. They act as radical scavengers, and the change in the TEMPO EPR signal can be used to quantify radical flux. TEMPOL, in particular, is a water-soluble antioxidant that is widely used in cellular and in vivo studies to probe oxidative stress.
Ultimately, the selection between these agents will depend on the specific research question. For the identification of unknown radicals, DMPO is often the superior choice. For studies focused on the overall radical flux or when a more stable signal is required, PBN or TEMPO derivatives may be more appropriate. Researchers are encouraged to consult the primary literature and consider the specific chemical and biological context of their experiments when choosing a spin trapping agent.
comparative study of piperidine-based vs. pyrrolidine-based nitroxides
A Comparative Guide to Piperidine-Based vs. Pyrrolidine-Based Nitroxides for Researchers and Drug Development Professionals
Introduction
Nitroxides are stable organic free radicals that have garnered significant attention in chemistry, biology, and medicine due to their unique paramagnetic and redox properties.[1][2] Among the most widely utilized are heterocyclic nitroxides, primarily those based on six-membered piperidine rings (like the well-known TEMPO) and five-membered pyrrolidine rings (often referred to as PROXYL derivatives).[1] These compounds serve as versatile tools, acting as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy, antioxidants, mediators in controlled polymerization, and contrast agents for Magnetic Resonance Imaging (MRI).[1][2][3]
For researchers and professionals in drug development, the choice between a piperidine or pyrrolidine scaffold is critical as it profoundly influences the molecule's stability, reactivity, and ultimately, its performance in biological systems.[4][5] This guide provides an objective, data-driven comparison of these two classes of nitroxides to aid in the selection of the appropriate scaffold for specific research applications.
Core Comparative Analysis: Stability and Reactivity
The primary distinction between piperidine and pyrrolidine nitroxides in a biological context is their differing stability, particularly their resistance to reduction. In vivo, nitroxides can be reduced to their corresponding diamagnetic hydroxylamines by endogenous reducing agents like ascorbate (vitamin C), which renders them EPR-silent and diminishes their efficacy as imaging agents or probes.[6][7]
Resistance to Bioreduction
It is well-established that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than their six-membered piperidine counterparts.[4][6] This enhanced stability is a key advantage for in vivo applications where longer half-lives are required.[7] The rate of reduction by ascorbate is a standard in vitro metric used to predict in vivo stability.[4]
Further improvements in stability can be achieved by introducing steric hindrance around the nitroxide moiety.[6] Replacing the traditional gem-dimethyl groups at the α-carbon positions with bulkier gem-diethyl groups significantly slows the rate of reduction for both ring systems.[2][4] However, this effect is particularly pronounced in the pyrrolidine series. For instance, a tetraethyl-substituted pyrrolidine nitroxide was found to be reduced at a 60-fold slower rate than the commonly used 3-carboxy-PROXYL.[4][7]
The reactivity of nitroxides is also influenced by electronic factors and the substituents on the ring.[8][9] The nitroxide moiety itself is the essential group for scavenging reactive oxygen species (ROS), but substituents can modulate this activity.[9]
Quantitative Performance Data
The following table summarizes the second-order rate constants (k) for the reduction of various piperidine and pyrrolidine nitroxides by ascorbate, providing a clear quantitative comparison of their relative stabilities. Lower k values indicate greater stability.
| Nitroxide Structure | Ring Type | Substituents | Rate Constant (k) M⁻¹s⁻¹ | Reference |
| 3-Carboxy-PROXYL | Pyrrolidine | gem-dimethyl | 0.063 ± 0.002 | [4] |
| Spirocyclohexyl derivative of 3-Carboxy-PROXYL | Pyrrolidine | spirocyclohexyl | 0.031 ± 0.003 | [4] |
| Tetraethyl derivative of 3-Carboxy-PROXYL | Pyrrolidine | gem-diethyl | ≤0.001 | [4] |
| 4-Oxo-TEMPO (Tempone) | Piperidine | gem-dimethyl | 5.6 ± 0.2 | [4] |
| 4-Hydroxy-TEMPO (Tempol) | Piperidine | gem-dimethyl | 6.32 ± 0.01 | [4] |
| Spirocyclohexyl derivative of 4-Oxo-TEMPO | Piperidine | spirocyclohexyl | 2.57 ± 0.03 | [4] |
| Tetraethyl derivative of 4-Oxo-TEMPO | Piperidine | gem-diethyl | 0.039 ± 0.003 | [4] |
Data sourced from studies conducted at pH 7.4 and 295 K.[4]
Experimental Protocols & Methodologies
Accurate comparison of nitroxide performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Nitroxide Reduction Rate by Ascorbate via EPR
This protocol is used to quantify the stability of nitroxides against reduction.
-
Preparation of Solutions:
-
Prepare a stock solution of the nitroxide (e.g., 1 mM) in a suitable buffer (e.g., 25 mM PBS, pH 7.4).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 40 mM) in the same buffer.
-
-
EPR Sample Preparation:
-
In an Eppendorf tube, mix the nitroxide stock solution and buffer to achieve a final nitroxide concentration of 0.2 mM.
-
Initiate the reaction by adding the ascorbate stock solution to achieve a final concentration of 4 mM (a 20-fold excess).
-
Quickly mix and transfer the solution to a glass capillary tube suitable for an EPR spectrometer.
-
-
EPR Spectroscopy Measurement:
-
Place the capillary tube into the EPR spectrometer cavity.
-
Record the EPR spectrum at fixed time intervals (e.g., every 5 minutes for 1-3 hours) at a constant temperature (e.g., 295 K).
-
Monitor the decay of the low-field or center-field peak height of the characteristic three-line nitroxide spectrum.[4]
-
-
Data Analysis:
-
Plot the natural logarithm of the EPR signal intensity versus time.
-
Under pseudo-first-order conditions (large excess of ascorbate), the slope of this plot gives the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the ascorbate concentration.
-
Protocol 2: General Synthesis of Piperidine and Pyrrolidine Nitroxides
The synthesis of these scaffolds often starts from readily available precursors.
-
Synthesis of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivatives: These are frequently prepared starting from triacetonamine.[10] The general method involves the oxidation of the corresponding secondary amine precursor using agents like hydrogen peroxide with a sodium tungstate catalyst or m-chloroperbenzoic acid (m-CPBA).[2][10]
-
Synthesis of 3-Functionalized Pyrrolidine Nitroxides (PROXYLs): A common method for preparing 3-functionalized pyrrolidine derivatives is the Favorskii rearrangement of a 3-bromo-piperidinone precursor.[10] The resulting pyrroline can be reduced to a pyrrolidine, followed by oxidation of the amine to the nitroxide.[11]
Visualizations: Workflows and Chemical Pathways
Diagrams generated using Graphviz DOT language provide clear visual representations of key processes.
Caption: General redox cycle of nitroxides.
Caption: Workflow for stability analysis.
Caption: Simplified synthetic pathways.
Applications in Drug Development and Research
The distinct properties of piperidine and pyrrolidine nitroxides dictate their suitability for different applications.
-
In Vivo Imaging (MRI/EPRi): For applications requiring long-term monitoring in a biological system, such as MRI contrast agents or probes for in vivo EPR imaging, the superior stability of sterically shielded pyrrolidine nitroxides is highly advantageous.[4][7] Their resistance to reduction ensures a longer effective lifetime, enabling extended imaging windows.[7]
-
Antioxidants and Therapeutics: Both classes of nitroxides act as potent scavengers of reactive oxygen species (ROS) and have been explored as protective agents against oxidative stress-induced damage. In some therapeutic contexts, piperidine-based nitroxides like Tempol are widely studied due to their commercial availability and well-documented antioxidant effects.[1][12] However, the pro-oxidative effects of some piperidine nitroxides, such as increasing methemoglobin levels, have also been noted.[12][13]
-
Spin Labeling: In biophysical studies where a nitroxide is attached to a protein or lipid to probe its structure and dynamics via EPR, the choice of scaffold can be crucial.[14] While piperidine-based labels are common, the smaller pyrrolidine ring may offer different motional dynamics or be less perturbative to the biomolecule's native structure in certain contexts.
Conclusion
The selection between piperidine and pyrrolidine nitroxide scaffolds is a critical decision in the design of probes, labels, and therapeutic agents.
-
Pyrrolidine-based nitroxides offer significantly enhanced stability against bioreduction, making them the superior choice for in vivo applications where long half-lives are paramount. This stability can be further amplified through steric shielding.
-
Piperidine-based nitroxides , such as TEMPO and its derivatives, are often less expensive, more readily accessible, and have a vast body of literature supporting their use in a wide range of in vitro applications, particularly as antioxidants and spin labels.[1][10]
For drug development professionals and researchers, a clear understanding of the trade-offs between stability, cost, and synthetic accessibility is essential. For demanding in vivo studies, the investment in synthesizing more stable, sterically-shielded pyrrolidine nitroxides is often justified by their superior performance and longevity. For routine in vitro assays, the convenience and economy of piperidine-based nitroxides remain compelling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Navigating the Biological Maze: A Comparative Guide to the Bioresistance of 1-Nitroso-2,2,6,6-tetramethylpiperidine Derivatives
For researchers, scientists, and drug development professionals, understanding the biological staying power—or bioresistance—of therapeutic and diagnostic agents is paramount. This guide provides a comprehensive comparison of the bioresistance of 1-Nitroso-2,2,6,6-tetramethylpiperidine (TEMPO) derivatives, a class of stable nitroxide radicals with significant potential in various biomedical applications, including their use as MRI contrast agents and antioxidants.
The utility of TEMPO and its derivatives is often limited by their susceptibility to bioreduction in vivo, primarily to their corresponding hydroxylamines. This reduction, largely driven by intracellular reductants such as ascorbate and glutathione, leads to a loss of the paramagnetic properties essential for applications like magnetic resonance imaging (MRI). Consequently, a key focus of research has been the development of more bioresistant nitroxide derivatives. This guide delves into the quantitative data on the stability of various TEMPO derivatives and their alternatives, details the experimental protocols for assessing bioresistance, and visualizes the key pathways and workflows involved.
Quantitative Comparison of Bioresistance
The bioresistance of nitroxide radicals is a critical factor for their successful application in vivo. The following table summarizes key quantitative data on the stability of various this compound derivatives and their alternatives in different biological environments. The data highlights the impact of structural modifications, such as the substitution of methyl with ethyl groups, on their metabolic stability.
| Compound/Derivative | System | Key Parameter | Value | Reference |
| Tetramethyl-Substituted Nitroxides | ||||
| TEMPO | Ascorbate Solution | Second-order rate constant (k) | 3.5 M⁻¹s⁻¹ | [1] |
| 4-hydroxy-TEMPO (TEMPOL) | Ascorbate Solution | Second-order rate constant (k) | 7 M⁻¹s⁻¹ | [1] |
| Carbamoyl-PROXYL | Mouse Tissue | Half-life (τ1/2) | - | [2] |
| Carboxy-PROXYL | Mouse Tissue | Half-life (τ1/2) | - | [2] |
| Tetraethyl-Substituted Nitroxides | ||||
| Tetraethyl-substituted piperidine nitroxides | Mice (in vivo) | ESR signal stability | Stable over 20 min | [3] |
| Tetraethyl-substituted pyrrolidine nitroxides | Rat Liver Microsomes | Stability | Higher than isoindoline nitroxide | [4] |
| Tetraethyl-substituted pyrroline nitroxides | Rat Liver Microsomes | Stability | Higher than isoindoline nitroxide | [4] |
| Alternative Probes | ||||
| Cyclic Hydroxylamines (e.g., CPH) | Smooth Muscle Cells | Half-life of radical product (t1/2) | 330 min | [5] |
| Nitrone Spin Traps (e.g., DMPO) | Biological Systems | Stability of radical adducts | Relatively stable | [5] |
Experimental Protocols
Accurate assessment of bioresistance relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key experiments cited in the literature for evaluating the stability of nitroxide derivatives.
Rat Liver Microsomal (RLM) Stability Assay
This in vitro assay is a standard method to predict the metabolic stability of a compound by assessing its susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes found in liver microsomes.[6][7]
Materials:
-
Test compound (nitroxide derivative)
-
Rat liver microsomes (RLM)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH (cofactor)
-
Acetonitrile (quenching solution)
-
HPLC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm the test compound (final concentration 1 µM) in potassium phosphate buffer at 37°C for 10 minutes.
-
Initiation of Reaction: Add pre-warmed RLM (final protein concentration 0.5 mg/mL) and NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a well containing cold acetonitrile to stop the enzymatic reaction and precipitate the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Ascorbate Reduction Assay
This assay evaluates the susceptibility of nitroxides to reduction by ascorbic acid (ascorbate), a major intracellular antioxidant.[8]
Materials:
-
Nitroxide derivative
-
Sodium ascorbate
-
Deaerated phosphate buffer (pH 7.4)
-
Electron Paramagnetic Resonance (EPR) spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the nitroxide derivative in deaerated phosphate buffer.
-
Initiation of Reaction: Add a solution of sodium ascorbate to the nitroxide solution. The reaction should be carried out under an inert atmosphere (e.g., argon) to prevent re-oxidation by atmospheric oxygen.
-
EPR Measurement: Immediately transfer the reaction mixture to a capillary tube and place it in the EPR spectrometer.
-
Kinetic Monitoring: Monitor the decay of the EPR signal intensity over time.
-
Data Analysis: Calculate the rate of reduction of the nitroxide by ascorbate.
Visualizing the Pathways and Processes
To better understand the biological fate of this compound derivatives and the experimental approaches to assess their bioresistance, the following diagrams illustrate key pathways and workflows.
References
- 1. Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-penetrating nitroxides as molecular sensors for imaging of cancer in vivo, based on tissue redox activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pulsed EPR Imaging of Nitroxides in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes for Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 1-Nitroso-2,2,6,6-tetramethylpiperidine Production Routes
This guide provides a comparative analysis of the most common synthetic routes to 1-Nitroso-2,2,6,6-tetramethylpiperidine (NTMP), a crucial intermediate in the synthesis of the stable nitroxyl radical, TEMPO. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data to aid researchers in selecting the optimal synthetic strategy.
Introduction
This compound is a sterically hindered nitrosamine that serves as a key precursor to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO.[1] TEMPO and its derivatives are widely utilized as catalysts for selective oxidation in organic synthesis and as spin labels in electron spin resonance (ESR) spectroscopy.[1] The efficiency of NTMP synthesis directly impacts the accessibility and cost-effectiveness of these applications. This guide evaluates three primary synthetic methodologies for the preparation of NTMP: direct nitrosation using sodium nitrite and a strong acid, nitrosation with tert-butyl nitrite, and a milder approach using p-toluenesulfonic acid with sodium nitrite.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is predominantly achieved through the N-nitrosation of its secondary amine precursor, 2,2,6,6-tetramethylpiperidine (TMP). The choice of nitrosating agent and reaction conditions significantly influences the yield, purity, and scalability of the process.
| Parameter | Route 1: NaNO₂ / Strong Acid | Route 2: tert-Butyl Nitrite (TBN) | Route 3: p-TSA / NaNO₂ |
| Reaction Yield | 87-93% | 82-97% | 85-97% |
| Reaction Time | ~1 hour | 5 minutes - 8 hours | 15 minutes - 1.5 hours |
| Reaction Conditions | Aqueous strong acid (HCl), 10°C | Neat or various solvents, room temp to 60°C | Dichloromethane, room temperature |
| Key Reagents | 2,2,6,6-tetramethylpiperidine, NaNO₂, HCl | 2,2,6,6-tetramethylpiperidine, tert-Butyl Nitrite | 2,2,6,6-tetramethylpiperidine, NaNO₂, p-TsOH |
| Advantages | Inexpensive and readily available reagents, well-established procedure. | Mild, acid-free conditions, high yields, can be solvent-free. | Mild, heterogeneous conditions, simple workup, high yields. |
| Disadvantages | Requires handling of corrosive strong acids, potential for side reactions if not carefully controlled. | TBN is more expensive than NaNO₂, reaction times can be long for some substrates. | Requires an organic solvent, p-TSA is a solid acid that needs to be filtered off. |
| Scalability | Readily scalable with appropriate temperature control. | Scalable, especially under solvent-free conditions. | Scalable, with considerations for efficient stirring of the heterogeneous mixture. |
Experimental Protocols
Route 1: Direct Nitrosation with Sodium Nitrite and Hydrochloric Acid
This is the most traditional and widely used method for the synthesis of N-nitrosamines.[2] It involves the in situ formation of nitrous acid from sodium nitrite and a strong acid, which then acts as the nitrosating agent.
Experimental Procedure:
-
In a flask equipped with a stirrer, dissolve 2,2,6,6-tetramethylpiperidine (1 equivalent) in aqueous hydrochloric acid.
-
Cool the solution to 10°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature at 10°C.
-
After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization.[1]
Route 2: Nitrosation with tert-Butyl Nitrite (TBN)
This method offers a milder, acid-free alternative to the classical approach, often providing high yields under neutral conditions.[2][3] The reaction can be performed without a solvent, simplifying the workup procedure.
Experimental Procedure:
-
To a flask containing 2,2,6,6-tetramethylpiperidine (1 equivalent), add tert-butyl nitrite (1-2 equivalents).
-
Stir the mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few minutes to several hours depending on the substrate and temperature.
-
Once the reaction is complete, remove the excess tert-butyl nitrite and by-products under reduced pressure.
-
The resulting residue is the desired this compound, which can be further purified by distillation if required.
Route 3: Nitrosation with p-Toluenesulfonic Acid and Sodium Nitrite
This procedure utilizes a solid acid catalyst (p-toluenesulfonic acid) in combination with sodium nitrite, allowing for a mild and heterogeneous reaction system.[4] The simple filtration and evaporation of the solvent often yield a pure product.
Experimental Procedure:
-
Suspend sodium nitrite (1.05 equivalents) and 2,2,6,6-tetramethylpiperidine (1 equivalent) in dichloromethane.
-
To this stirred suspension, slowly add p-toluenesulfonic acid (1.05 equivalents) at room temperature.
-
Stir the resulting heterogeneous mixture vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the insoluble solids.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the N-nitroso product.[4]
Visualizing the Synthetic Pathways
The logical flow of each synthetic route, from reactants to the final product, is depicted in the following diagrams.
References
- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO) in Biological Matrices
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitric oxide (NO) in biological samples is crucial for understanding its diverse physiological and pathological roles.[1][2] This guide provides a comprehensive evaluation of 1-Nitroso-2,2,6,6-tetramethylpiperidine (N-TEMPO) as a spin trap for the detection of NO using Electron Paramagnetic Resonance (EPR) spectroscopy. Its performance is compared with other common analytical methods, including alternative EPR spin traps, the Griess assay, and fluorescent probes.
Executive Summary
This compound (N-TEMPO) is a precursor to the stable nitroxyl radical TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl), which can be used as a spin trap for the detection of nitric oxide. The primary method of detection for these spin traps is Electron Paramagnetic Resonance (EPR) spectroscopy, a powerful technique for studying paramagnetic species.[3] While EPR offers high specificity for radical detection, the performance of N-TEMPO in complex biological matrices such as plasma and urine must be carefully considered in relation to alternative methods. Factors such as sensitivity, stability, and potential interferences can influence the choice of analytical technique.
Performance Comparison of Nitric Oxide Detection Methods
The selection of an appropriate method for nitric oxide detection depends on the specific requirements of the experiment, including the biological matrix, the expected concentration of NO, and the need for real-time monitoring. The following tables provide a comparative overview of N-TEMPO (as part of the nitroxide spin trap family) and other widely used methods.
Table 1: Quantitative Performance in Blood Plasma
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Stability in Plasma | Key Interferences |
| EPR with N-TEMPO/TEMPO | Nitric Oxide Radical Adduct | Generally in the nanomolar range for EPR spin trapping.[4] | Not widely reported for N-TEMPO specifically. | Nitroxide radicals can be reduced to EPR-silent hydroxylamines by cellular reductants.[5] | Other radical species, redox-active compounds.[6] |
| **EPR with Fe-Dithiocarbamates (e.g., Fe(DETC)₂) ** | Nitric Oxide Radical Adduct | pmol/ml range has been reported with modifications.[7] | Not consistently reported. | The Fe(DETC)₂ complex is sensitive to oxygen.[8] | Other paramagnetic species, metal ions. |
| Griess Assay | Nitrite (NO₂⁻) | ~0.5 µM[9] | ~1 µM[9] | Stable with proper sample handling (e.g., immediate freezing).[2] | Compounds that affect nitrite stability or react with Griess reagents (e.g., thiols, ascorbic acid).[10] |
| Fluorescent Probes (e.g., DAF-2) | Nitrosating Species (e.g., N₂O₃) | As low as 10 pM has been reported for some probes.[1] | Varies by probe. | Susceptible to photobleaching and pH changes. | Reactive oxygen species (ROS), other nitrosating agents. |
Table 2: Quantitative Performance in Urine
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Stability in Urine | Key Interferences |
| EPR with N-TEMPO/TEMPO | Nitric Oxide Radical Adduct | Expected to be in the nanomolar range. | Not widely reported for N-TEMPO specifically. | Generally stable, but can be affected by urinary components. | High salt concentrations, other paramagnetic species. |
| **EPR with Fe-Dithiocarbamates (e.g., Fe(MGD)₂) ** | Nitric Oxide Radical Adduct | 1.3 µM reported for a similar complex in mouse urine. | Not reported. | The formed complex is water-soluble and relatively stable. | Other metal-chelating agents. |
| Griess Assay | Nitrite (NO₂⁻) | ~0.5 µM[9] | ~1 µM[9] | Stable for at least 24 hours at 4°C.[6] | Dietary nitrates and nitrites, bacterial contamination.[3] |
| Fluorescent Probes (e.g., DAN) | Nitrosating Species (e.g., N₂O₃) | Varies by probe. | Varies by probe. | Can be affected by pH and ionic strength of urine. | Other fluorescent compounds in urine. |
Experimental Protocols
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.
Protocol 1: EPR Spectroscopy for Nitric Oxide Detection using a Nitroxide Spin Trap (General Protocol)
This protocol outlines the general steps for detecting NO in a biological fluid using a nitroxide spin trap like a TEMPO derivative.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Nitroxide spin trap (e.g., a TEMPO derivative) solution
-
EPR spectrometer
-
Capillary tubes for EPR analysis
-
Liquid nitrogen for sample freezing (if required)
Procedure:
-
Sample Preparation: Collect the biological fluid using appropriate anticoagulants if necessary (e.g., citrate or EDTA for plasma).[2] Handle samples on ice to minimize enzymatic activity.
-
Spin Trap Addition: Add the nitroxide spin trap solution to the biological sample to a final concentration typically in the range of 100 µM to 1 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the mixture for a defined period to allow the spin trap to react with any NO present, forming a stable radical adduct. Incubation time and temperature will depend on the specific spin trap and experimental conditions.
-
EPR Sample Loading: Transfer the sample into a quartz capillary tube suitable for the EPR spectrometer.
-
EPR Measurement: Place the capillary tube into the EPR spectrometer cavity. Record the EPR spectrum. Typical X-band EPR spectrometer settings are a microwave frequency of ~9.5 GHz, a microwave power of ~20 mW, and a modulation amplitude of ~1 G.
-
Data Analysis: The formation of the NO-spin trap adduct will result in a characteristic EPR spectrum. The intensity of this signal is proportional to the concentration of the trapped NO. Quantification is typically performed by comparing the integrated signal intensity to that of a standard of known concentration (e.g., a stable nitroxyl radical like TEMPO).
Protocol 2: Griess Assay for Nitrite Determination in Cell Culture Supernatant
This protocol is adapted from established methods for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[9]
Materials:
-
Cell culture supernatant
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solutions (0-100 µM)
-
96-well microplate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same medium as the samples.
-
Sample Preparation: Centrifuge cell culture supernatants to remove any cellular debris.
-
Griess Reaction:
-
Add 50 µL of each standard or sample to a well of a 96-well plate in triplicate.
-
Add 50 µL of Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Subtract the absorbance of the blank (medium only) from all readings. Plot the absorbance of the standards versus their concentrations to generate a standard curve. Determine the nitrite concentration in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental steps can aid in understanding the principles behind nitric oxide detection.
Caption: Simplified pathway of nitric oxide synthesis and its direct and indirect detection methods.
Caption: A typical workflow for the detection of nitric oxide in a biological sample using EPR spectroscopy.
Conclusion
The detection of nitric oxide in biological matrices is a complex analytical challenge. While this compound and other nitroxide spin traps offer the advantage of direct detection of the NO radical via EPR spectroscopy, their performance can be influenced by the biological environment. Alternative methods such as the Griess assay and fluorescent probes provide indirect but often more accessible means of NO quantification. The choice of method should be guided by a thorough understanding of the strengths and limitations of each technique, as outlined in this guide. For robust and reliable results, it is often advisable to employ multiple analytical methods to validate findings.
References
- 1. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of nitric oxide measurements in clinical conditions beyond asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine: Applications and Limitations in Research and Development
For researchers, scientists, and drug development professionals, 1-Nitroso-2,2,6,6-tetramethylpiperidine (NITP) serves as a crucial precursor to the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. This guide provides a comprehensive comparison of NITP and its primary derivative, TEMPO, against alternative methods in key applications, supported by experimental data and detailed protocols.
Executive Summary
This compound is principally utilized as a synthetic intermediate for the production of TEMPO, a highly versatile and commercially significant radical. The applications and limitations discussed in this guide are therefore primarily centered around the use of TEMPO. The main applications include its role as a catalyst in the selective oxidation of alcohols and as a spin trap for the detection and characterization of radical species. While offering distinct advantages in these areas, particularly in terms of stability and selectivity, TEMPO also faces limitations, including potential toxicity and competition from alternative reagents and methodologies. This guide will delve into these aspects, providing a clear, data-driven comparison to aid in the selection of appropriate tools for research and development.
I. Synthesis of this compound
The most common method for synthesizing this compound is through the direct N-nitrosation of its precursor, 2,2,6,6-tetramethylpiperidine (TMP). This electrophilic substitution reaction is typically carried out using a nitrosating agent, such as sodium nitrite, under acidic conditions.[1]
Detailed Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2,2,6,6-tetramethylpiperidine (TMP)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or other suitable acid
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve 2,2,6,6-tetramethylpiperidine in an aqueous acidic solution in a flask placed in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a solution of sodium nitrite dropwise to the stirred TMP solution. The pH of the reaction mixture should be maintained in the optimal range of 1–3 to facilitate the formation of the nitrosating agent.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine to neutralize any remaining acid and remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Diagram of the Synthesis Workflow:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
II. Application in Alcohol Oxidation
A primary application of NITP is its role as a precursor to TEMPO, a highly effective catalyst for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method is favored for its mild reaction conditions and high selectivity, often avoiding over-oxidation to carboxylic acids.
Comparison with Other Alcohol Oxidation Catalysts
TEMPO-based systems offer a significant advantage in terms of selectivity for a wide range of alcohols. The table below compares the performance of a TEMPO-based system with other common alcohol oxidation catalysts.
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| TEMPO/NaOCl/NaBr | Benzyl alcohol | Benzaldehyde | >99 | CH₂Cl₂/H₂O, pH 9.5, rt, 1h | [2] |
| PCC | 1-Octanol | Octanal | ~85 | CH₂Cl₂, rt | Generic |
| Swern Oxidation | 1-Octanol | Octanal | ~95 | (COCl)₂, DMSO, Et₃N, -78°C | Generic |
| Dess-Martin Periodinane | Benzyl alcohol | Benzaldehyde | ~98 | CH₂Cl₂, rt | Generic |
| MnO₂ | Benzyl alcohol | Benzaldehyde | Variable | Various solvents, heat | Generic |
Limitations: One of the limitations of the classic TEMPO/NaOCl system is the use of a stoichiometric amount of bleach, which can be environmentally undesirable on a large scale. Furthermore, over-oxidation to the carboxylic acid can sometimes occur, especially with prolonged reaction times or elevated temperatures.[2]
Detailed Experimental Protocol: TEMPO-Mediated Oxidation of Benzyl Alcohol[2]
Materials:
-
Benzyl alcohol
-
TEMPO
-
Sodium bromide (NaBr)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
10% w/v Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnetic stirrer
Procedure:
-
In a round-bottomed flask cooled in a water bath, dissolve benzyl alcohol in DCM to a concentration of 0.25 M - 1 M.
-
Add 10 mol % of TEMPO to the solution.
-
Successively add 0.23 equivalents of a 0.6 M NaBr solution.
-
Add 1 equivalent of NaOCl solution.
-
Add saturated NaHCO₃ solution to adjust the pH to approximately 9.5.
-
Stir the resulting biphasic mixture vigorously at room temperature and monitor the reaction by TLC.
-
After 1 hour, quench the reaction by adding a 10% w/v Na₂S₂O₃ solution to consume any unreacted NaOCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the benzaldehyde product.
Diagram of the Catalytic Cycle:
Caption: A simplified diagram of the catalytic cycle for TEMPO-mediated alcohol oxidation.
III. Application in Radical Trapping
TEMPO, derived from NITP, is also employed as a "spin scavenger" or "radical trap" to detect and characterize short-lived radical intermediates in chemical and biological systems. Unlike traditional "spin traps" like nitrones (e.g., DMPO), which form a new radical adduct, TEMPO combines with a radical to form a stable, diamagnetic species that can be detected by mass spectrometry.[3]
Comparison with Other Radical Traps
The key advantage of TEMPO as a radical trap lies in the stability of the resulting adducts and the higher rate constants for scavenging compared to traditional spin trapping.[4]
| Radical Trap | Trapping Mechanism | Adduct Stability | Detection Method | Key Advantages | Key Limitations |
| TEMPO | Radical Combination | High | Mass Spectrometry | High adduct stability, high scavenging efficiency.[3][4] | Does not form a radical adduct for EPR detection. |
| DMPO | Radical Addition | Low to Moderate | EPR Spectroscopy | Forms characteristic EPR spectra for different radicals. | Adducts can be unstable and prone to decomposition; potential for artifacts.[5][6] |
| PBN | Radical Addition | Moderate | EPR Spectroscopy | Forms more stable adducts than DMPO for some radicals. | Less specific EPR spectra, making radical identification more challenging. |
Detailed Experimental Protocol: Radical Trapping with DMPO[7]
Materials:
-
5,5-Dimethyl-1-pyrroline N-oxide (DMPO)
-
Phosphate buffer (100 mM, pH 7.4)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Radical generating system (e.g., hypoxanthine and xanthine oxidase for superoxide)
-
Eppendorf tubes
-
EPR flat cell
Procedure:
-
Prepare a 1 M stock solution of DMPO.
-
Prepare the reaction mixture in an Eppendorf tube with a total volume of 200 µL. For superoxide trapping, this would typically include:
-
130 µL of phosphate buffer with DTPA
-
20 µL of 1 M DMPO solution (final concentration 100 mM)
-
20 µL of substrate (e.g., hypoxanthine)
-
-
Initiate the reaction by adding the enzyme (e.g., 20 µL of xanthine oxidase).
-
Vortex the tube and immediately transfer the solution to an EPR flat cell.
-
Insert the flat cell into the EPR spectrometer cavity, tune the instrument, and acquire the spectrum.
Diagram of Radical Trapping Mechanisms:
References
- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scavenging with TEMPO* to identify peptide- and protein-based radicals by mass spectrometry: advantages of spin scavenging over spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [iro.uiowa.edu]
- 6. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking 1-Nitroso-2,2,6,6-tetramethylpiperidine-derived catalysts against other oxidation catalysts
A Comparative Guide to 1-Nitroso-2,2,6,6-tetramethylpiperidine-Derived Catalysts in Oxidation Chemistry
In the landscape of synthetic organic chemistry, particularly within pharmaceutical and fine chemical development, the selective oxidation of alcohols to carbonyl compounds is a cornerstone transformation. The ideal oxidation catalyst offers high selectivity, operates under mild conditions, and is environmentally benign. This guide provides a detailed comparison of catalysts derived from this compound against other prominent oxidation catalysts, supported by experimental data and detailed protocols.
Introduction to this compound and its Catalytic Role
This compound is a precursor to a class of highly effective organocatalysts for oxidation reactions.[1][2] Its significance lies in its facile conversion to the stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO.[1] TEMPO and its derivatives are not the direct oxidants but serve as catalysts in a cycle that involves a more potent oxidizing species.
The catalytic prowess of TEMPO is realized through its oxidation to the corresponding N-oxoammonium salt.[3] This oxoammonium cation is a powerful, yet selective, electrophilic oxidant that converts alcohols to aldehydes or ketones.[4] The catalytic cycle is sustained by a stoichiometric co-oxidant (or terminal oxidant) that regenerates the oxoammonium salt from the reduced hydroxylamine form.
A key advantage of TEMPO-based systems is their high selectivity for primary alcohols, allowing for their conversion to aldehydes with minimal over-oxidation to carboxylic acids, a common challenge with many strong oxidizing agents.[5][6] Furthermore, these reactions can often be conducted under mild, environmentally friendly conditions, sometimes using household bleach (sodium hypochlorite) as the terminal oxidant.[5]
The Catalytic Cycle of TEMPO-Mediated Oxidation
The generally accepted mechanism for TEMPO-catalyzed alcohol oxidation involves the N-oxoammonium cation as the active oxidant. The cycle is initiated by the oxidation of the TEMPO radical to the oxoammonium cation by a terminal oxidant. This cation then reacts with the alcohol to form the corresponding carbonyl compound, while being reduced to a hydroxylamine. The hydroxylamine is subsequently re-oxidized back to the nitroxyl radical, completing the catalytic cycle.
Performance Benchmarking: TEMPO vs. Other Oxidation Catalysts
The efficacy of an oxidation catalyst is judged by several parameters, including substrate scope, reaction conditions, yield, selectivity, and catalyst loading. Below is a comparative analysis of TEMPO-derived catalysts with other major classes of oxidation catalysts.
Data Comparison
| Catalyst System | Typical Substrates | Catalyst Loading (mol%) | Co-oxidant/Conditions | Advantages | Disadvantages |
| TEMPO/NaOCl | Primary & Secondary Alcohols | 0.1 - 5 | Sodium Hypochlorite, KBr, NaHCO3, biphasic CH2Cl2/H2O | High selectivity for 1° alcohols, mild conditions, inexpensive co-oxidant.[5] | Limited to certain organic solvents, risk of chlorination side reactions.[7] |
| (bpy)Cu(I)/TEMPO | Primary Alcohols (Benzylic, Allylic, Aliphatic) | 1 - 5 | Air (O2), Room Temperature | Uses air as the terminal oxidant, high functional group tolerance, negligible over-oxidation.[8] | Can be inhibited by certain nitrogen- or sulfur-containing functional groups.[8] |
| Pd-based Catalysts | Primary & Secondary Alcohols | 1 - 5 | O2, various solvents and bases | Effective for a wide range of alcohols.[8] | Can promote competing alkene oxidation, precious metal cost.[8] |
| Ru-based Catalysts | Primary & Secondary Alcohols | 1 - 5 | O2, various solvents and bases | Broad substrate scope.[8] | Often inhibited by heterocycles, precious metal cost.[8] |
| Manganese Catalysts | Aliphatic C-H bonds | N/A | N/A | Can oxidize strong aliphatic C-H bonds in the presence of sensitive aromatic groups.[9] | Still under development for broad industrial application. |
| Biocatalysts (e.g., Oxidoreductases) | Various, highly specific | Variable | O2 or H2O2, aqueous media, mild pH and temperature | High selectivity, biodegradable, non-toxic.[10] | Often limited substrate scope, potential for enzyme denaturation. |
Substrate Selectivity: Oxidation of a Diol
A key test for selectivity is the oxidation of a diol containing both primary and secondary alcohols.
| Catalyst System | Substrate | Major Product | Selectivity | Reference |
| TEMPO/NaOCl (pH > 10) | 1,2-Octanediol | 1-Hydroxy-2-octanone | Favors secondary alcohol oxidation | [4] |
| TEMPO/NaOCl (pH < 9) | 1,2-Octanediol | 2-Hydroxyoctanal | Favors primary alcohol oxidation | [4][11] |
| (bpy)Cu(I)/TEMPO | Diols with 1° and 2° alcohols | Aldehyde from 1° alcohol | High selectivity for 1° alcohols | [8] |
Experimental Protocols
General Procedure for TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde (Anelli-Montanari Protocol)
This protocol is a widely adopted method for the selective oxidation of primary alcohols.[7]
-
Reaction Setup: A primary alcohol (1.0 equiv.) is dissolved in dichloromethane (DCM).
-
Catalyst Addition: To this solution, TEMPO (0.01 equiv.) and an aqueous solution of potassium bromide (0.1 equiv.) are added.
-
Initiation: The mixture is cooled to 0°C, and an aqueous solution of sodium hypochlorite (NaOCl, 1.1 equiv.) containing sodium bicarbonate (to maintain pH) is added dropwise while stirring vigorously.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the organic layer is separated, washed with HCl solution, sodium thiosulfate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude aldehyde is purified by column chromatography.
General Procedure for (bpy)Cu(I)/TEMPO-Catalyzed Aerobic Oxidation
This protocol represents a greener alternative using air as the oxidant.[8]
-
Catalyst Preparation: In a reaction flask, Cu(I) salt (e.g., CuBr, 0.05 equiv.), a bipyridine (bpy) ligand (0.05 equiv.), and TEMPO (0.05 equiv.) are combined in a suitable solvent (e.g., acetonitrile).
-
Substrate Addition: The primary alcohol (1.0 equiv.) is added to the catalyst mixture.
-
Reaction: The flask is opened to the air (or an air balloon) and stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC or GC until the starting material is consumed.
-
Workup and Purification: The reaction mixture is filtered through a short plug of silica gel to remove the catalyst, and the solvent is evaporated. The product is then purified as needed.
Logical Framework for Catalyst Selection
Choosing the appropriate oxidation catalyst depends on several factors, including the substrate's functional groups, the desired product (aldehyde vs. carboxylic acid), and considerations of cost and environmental impact.
Conclusion
Catalysts derived from this compound, particularly TEMPO and its analogues, are exceptionally valuable tools for the selective oxidation of alcohols. They offer a high degree of control, especially for the synthesis of aldehydes from primary alcohols, under mild conditions.[5][6] While metal-based catalysts like those involving palladium and ruthenium offer broad applicability, they often come with higher costs and potential for side reactions with sensitive functional groups.[8] The development of systems like Cu/TEMPO, which utilize air as the ultimate oxidant, represents a significant step towards more sustainable and economically viable chemical processes.[8] The choice of catalyst ultimately depends on a careful evaluation of the substrate, desired product selectivity, and practical considerations such as cost and environmental impact. For many applications in drug development and fine chemical synthesis, the selectivity and reliability of TEMPO-based systems make them a superior choice.
References
- 1. This compound | 6130-93-4 | Benchchem [benchchem.com]
- 2. Buy this compound | 6130-93-4 [smolecule.com]
- 3. Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TEMPO [organic-chemistry.org]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. mdpi.com [mdpi.com]
- 11. scilit.com [scilit.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Nitroso-2,2,6,6-tetramethylpiperidine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Nitroso-2,2,6,6-tetramethylpiperidine, a compound that, like many N-nitroso compounds, should be handled with care due to potential carcinogenicity. The following procedures are based on established methods for the decontamination and disposal of N-nitrosamines.
Core Safety and Handling Principles
Given the hazardous nature of N-nitroso compounds, all handling and disposal procedures should be conducted in a designated area, such as a chemical fume hood, to minimize exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. All waste materials, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
Chemical Degradation: The Preferred Disposal Method
Direct disposal of this compound without prior degradation is not recommended. Chemical degradation serves to neutralize the hazardous properties of the compound, rendering it safer for final disposal. Several methods have been proven effective for the degradation of N-nitroso compounds.
Recommended Chemical Degradation Methods
| Method | Reagents | Key Considerations |
| Reductive Degradation | Aluminum-Nickel Alloy Powder, Aqueous Alkali | A simple, one-step procedure that rapidly reduces nitrosamines to the corresponding amines. This method is efficient and reliable.[1] |
| Acidic Hydrolysis | Hydrobromic Acid (HBr) in Glacial Acetic Acid | Effectively hydrolyzes N-nitroso derivatives to produce nitrite.[2] Caution is advised as gradual reformation of the N-nitrosamide has been observed in some cases.[3] |
| UV Photolysis | Ultraviolet (UV) Light | N-nitrosamines can be degraded by UV light.[2] The rate of photolysis may be pH-dependent.[4] |
Detailed Experimental Protocol: Reductive Degradation
The following protocol details the steps for the reductive degradation of this compound using an aluminum-nickel alloy.
Materials:
-
This compound waste (can be in a solvent)
-
Aluminum-Nickel (Al-Ni) alloy powder (Raney nickel can be a substitute)
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2M)
-
Suitable reaction vessel (e.g., round-bottom flask) with a stirrer
-
Fume hood
-
Appropriate PPE (gloves, lab coat, safety goggles)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary equipment and reagents are readily available.
-
Reaction Setup: Place the waste containing this compound into the reaction vessel. If the waste is in a non-aqueous solvent, it is preferable to dilute it with a water-miscible solvent if possible, although the reaction has been shown to work in various solvents.[1]
-
Alkalinization: While stirring, slowly add the aqueous alkali solution to the reaction mixture. The goal is to create a strongly basic environment.
-
Addition of Reducing Agent: Carefully and portion-wise, add the aluminum-nickel alloy powder to the stirring alkaline solution. The reaction is exothermic, so control the rate of addition to prevent excessive heat generation.
-
Reaction Time: Allow the reaction to proceed with continuous stirring for several hours at room temperature. For some nitrosamines, the reduction is rapid.[1] To ensure complete degradation, an overnight reaction may be advisable.
-
Quenching and Workup (if necessary): Once the reaction is complete, the mixture can be neutralized. This should be done cautiously by slowly adding an acid (e.g., dilute hydrochloric acid) while monitoring the temperature.
-
Disposal: The resulting mixture, now containing the corresponding amine of the original nitroso compound, can be disposed of as chemical waste according to your institution's and local regulations. It is crucial to label the waste container appropriately, indicating the final contents.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, a solution of hydrobromic acid in acetic acid can be used for decontamination.[2] Alternatively, prolonged exposure to a high-intensity UV lamp can also aid in the degradation of surface contaminants. Following decontamination, the area should be thoroughly cleaned with soap and water. All cleaning materials must be disposed of as hazardous waste.
References
- 1. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Destruction of carcinogenic and mutagenic N-nitrosamides in laboratory wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Personal protective equipment for handling 1-Nitroso-2,2,6,6-tetramethylpiperidine
Essential Safety and Handling Guide for 1-Nitroso-2,2,6,6-tetramethylpiperidine
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No. 6130-93-4) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] It is crucial to understand its primary hazards before handling. The substance is known to cause skin irritation and serious eye irritation.[1][3] It may also cause respiratory irritation.[3]
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Irritation (Category 2) | H315: Causes skin irritation[3] | Warning | GHS07 |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3] | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[3] | Warning | GHS07 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. No single combination of protective equipment is capable of protecting against all hazards; therefore, PPE should be used in conjunction with other safety measures.[4]
Recommended PPE for Handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary for splash protection.
-
Skin Protection:
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][3] If inhalation risk is high, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Operational and Handling Protocol
Adherence to a strict handling protocol is essential to minimize risk.
Step-by-Step Handling Procedure:
-
Preparation and Inspection:
-
Ensure a chemical fume hood is operational and available.
-
Verify that an eye wash station and safety shower are accessible and unobstructed.[1]
-
Inspect all PPE for integrity before donning.
-
-
Donning PPE:
-
Don a lab coat, followed by chemical-resistant gloves and safety goggles.
-
-
Chemical Handling:
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[3]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1][3] If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][3] If the individual is not breathing, give artificial respiration.[1] Call a POISON CENTER or doctor if you feel unwell.[3]
-
Ingestion: Rinse mouth with water.[1] Immediately make the victim drink water (two glasses at most).[3] Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental protection.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[1][3]
-
Keep the product and any empty containers away from heat and sources of ignition.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][3]
-
All waste must be handled in accordance with local, state, and federal regulations.[5]
-
Do not let the product enter drains.[3]
Safety Workflow Diagram
The following diagram outlines the essential workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
